The rationale for using derazantinib in cancers with FGFR2 alterations is strongly supported by preclinical data. The following workflow summarizes the key experiments used to validate its mechanism of action.
Preclinical validation workflow for this compound.
The clinical efficacy of this compound has been primarily evaluated in patients with advanced, unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, a population with a high unmet medical need [1] [2].
A phase 1/2 study (NCT01752920) and the subsequent phase 2 FIDES-01 study (NCT03230318) demonstrated the following key efficacy outcomes, which are summarized in the table below [2] [3].
| Efficacy Endpoint | Cohort 1: FGFR2 Fusions | Cohort 2: FGFR2 Mutations/Amplifications |
|---|---|---|
| Overall Response Rate (ORR) | 22.3% [3] | 6.8% [3] |
| Disease Control Rate (DCR) | 75.7% [3] | 63.6% [3] |
| Median Progression-Free Survival (PFS) | 7.8 months [3] (5.7 months in earlier phase 1/2 [2]) | 8.3 months [3] |
| 6-Month PFS Rate | 53.9% [3] | 53.9% [3] |
| Median Overall Survival (OS) | 17.2 months [3] | 15.9 months [3] |
The safety profile of this compound is characterized by manageable on-target and class-effect toxicities [2] [3].
| Adverse Event | Incidence (All Grades) | Notes |
|---|---|---|
| Hyperphosphatemia | 75.9% [2] (35% [3] in larger study) | On-target, mechanism-based effect; managed with diet and phosphate binders [2]. |
| Fatigue/Asthenia | 69.0% [2] (33% [3] in larger study) | - |
| Increased AST/ALT | Common (Grade ≥3: 9-10% [3]) | Requires monitoring [3]. |
| Ocular Toxicity | 41.4% [2] (Dry eye: 24% [3]) | Includes dry eyes; requires ophthalmologic assessment for symptoms [2]. |
Despite initial efficacy, the duration of response to this compound and other FGFR inhibitors is often limited by the emergence of acquired resistance [1]. A key documented mechanism is the development of secondary mutations in the FGFR2 kinase domain, which can interfere with drug binding [1] [2]. Research strategies to overcome this include the development of irreversible FGFR inhibitors (e.g., futibatinib) that may be less susceptible to such resistance mutations [1].
| Aspect | Key Findings / Parameters | Model / Context |
|---|---|---|
| Analytical Method | Validated UPLC-MS/MS method for quantification in plasma [1] | Rat plasma |
| Key PK Parameters (Single Dose)| • Cmax: 1080 ng/mL • AUC0→t: 16,200 hng/mL • AUC0→∞: 16,700 hng/mL • t1/2: 27.8 hours • CLz/F: 1.80 L/h/kg [1] | Rats (30 mg/kg) | | Clinical Exposure | Steady-state exposure at 300 mg daily; dose-dependent PK [2] | Human patients (Phase 1/2 trial) | | Drug-Drug Interaction | No significant PK interaction with naringin [1] | Rat study (co-administered) | | Key Metabolic Pathway | Not fully elucidated in searched literature; specific enzymes not identified | N/A | | Brain Penetration | Low across all tested doses [2] | Preclinical mouse models |
For researchers, a detailed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining derazantinib concentration in biological samples has been established and validated [1].
This compound is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary anti-tumor activity is attributed to being a potent pan-FGFR inhibitor, with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1] [3] [2].
The diagram below illustrates its mechanism of action and downstream effects.
This targeted inhibition is particularly relevant in cancers with FGFR2 gene fusions, such as intrahepatic cholangiocarcinoma (iCCA), where it has shown preliminary antitumor activity [1] [3]. A key, on-target pharmacodynamic effect is dose-dependent hyperphosphatemia due to FGFR inhibition, which is used as a biomarker of biological activity [3].
| Aspect | Key Preclinical Findings | Experimental Models & Citations |
|---|
| Primary Kinase Targets | FGFR1, FGFR2, FGFR3: Potent, ATP-competitive inhibitor. CSF1R: Equipotent inhibition compared to FGFR1-3. [1] [2] | Structural analyses and in-cell activity assays in isolated macrophages. [1] | | Additional Kinase Targets | RET, DDR2, VEGFR1, KIT: Inhibited at low nanomolar IC50 values (e.g., 3 nM for RET, 3.6 nM for DDR2). [3] | Biochemical kinase activity screens. [3] | | Mechanism of Action | Direct Antitumor: Inhibits proliferation in tumor cells with FGFR genetic aberrations. [1] Immunomodulation: CSF1R inhibition promotes repolarization of macrophages to M1-like phenotype, restoring T-cell activity. [3] [2] | Proliferation assays in urothelial cancer models; immunophenotyping of tumor microenvironment. [1] [3] | | Rationale for Combination with Immunotherapy | CSF1R inhibition increases repolarization to M1-type macrophages, creating a more tumoricidal immune environment and potentially enhancing the efficacy of PD-1/PD-L1 inhibitors. [1] [3] | Preclinical rationale supported by the design of the FIDES-02 clinical trial combining derazantinib with atezolizumab. [2] |
The key experiments that established this compound's profile involved both biochemical and cell-based assays.
The following diagram illustrates the core signaling pathways targeted by this compound and its proposed dual mechanism of action in the tumor microenvironment.
This compound inhibits both tumor cell-intrinsic FGFR signaling and immune-suppressive CSF1R signaling, potentially enhancing T-cell activity and immunotherapy.
The preclinical data provided a strong rationale for clinical development. The dual inhibition of FGFR and CSF1R suggested this compound could be particularly effective in FGFR-aberrant, immunologically "cold" tumors by simultaneously targeting the cancer cells and fostering a more permissive immune environment [1] [3].
This hypothesis was directly tested in the FIDES-02 (NCT04045613) phase 1b/2 clinical trial, which evaluated this compound both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with metastatic urothelial cancer harboring FGFR genetic aberrations [2].
However, the clinical results were disappointing. The trial concluded that while the treatments were well-tolerated, they did not show sufficient efficacy to warrant further development in this cancer type [2]. The objective response rate for this compound monotherapy was only 8.2%, and the combination with atezolizumab did not yield significant improvement.
This highlights the challenge of translating compelling preclinical mechanisms into clinical success. The precise reasons for this disconnect (e.g., tumor heterogeneity, compensatory pathways, or insufficient target engagement in patients) would require further investigation.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical regulatory system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR pathway activates several downstream signaling cascades, primarily the RAS-MAPK pathway, PI3K-AKT pathway, PLCγ pathway, and STAT pathway, which collectively drive fundamental cellular functions [1] [2].
In cancer, dysregulated FGFR signaling can occur through multiple mechanisms including gene fusions, rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2 fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in constitutively active chimeric proteins that drive oncogenic signaling independent of ligand binding, ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical variations, epidemiological factors, and detection methodologies [3].
Table 1: Core Components of the FGF/FGFR Signaling Pathway
| Component Type | Family Members | Key Functions | Characteristics |
|---|---|---|---|
| Secreted FGF Ligands | FGF1-18, 20-23 (22 canonical) | Broad-spectrum mitogens; regulate migration, proliferation, differentiation, survival | Classified as paracrine (FGF1-18) or endocrine (FGF19,21,23) subfamilies |
| FGFR Receptors | FGFR1, FGFR2, FGFR3, FGFR4 | Transmembrane tyrosine kinase receptors; dimerize upon ligand binding | Contain extracellular Ig-like domains, transmembrane domain, intracellular tyrosine kinase domain |
| Coreceptors | HSPGs (Syndecans, Glypicans), Klotho (α-Klotho, β-Klotho) | Enhance ligand-receptor binding specificity and affinity | HSPGs critical for paracrine FGFs; Klotho required for endocrine FGF signaling |
| Downstream Pathways | RAS/MAPK, PI3K/AKT, PLCγ, STAT | Transduce intracellular signals; regulate gene expression | Control fundamental cellular processes including proliferation and survival |
The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The alternative splicing in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG) coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that initiate downstream signaling cascades [1].
The FGFR signaling cascade is tightly regulated at multiple levels through ligand-receptor binding specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic alterations leads to constitutive FGFR activation, which drives oncogenesis through sustained proliferative signaling, resistance to cell death, and other hallmark cancer capabilities [1].
Figure 1: FGF/FGFR Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates ligand binding, receptor dimerization, downstream pathway activation, and the site of this compound inhibition.
This compound (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase inhibition profile with additional activity against colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor-2 (VEGFR2), suggesting a potentially differentiated mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic efficacy while modulating the tumor microenvironment through CSF1R inhibition.
The FGFR inhibitory profile of this compound demonstrates strong activity against all three FGFR receptors (FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from 5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.
The recommended phase 2 dose of this compound established in clinical trials is 300 mg administered orally once daily in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase 1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of FGFR inhibition [4] [7].
Patients enrolled in this compound clinical trials typically have histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA, with documented FGFR2 gene fusions, mutations, or amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory parameters: hemoglobin ≥9.0 g/dL, absolute neutrophil count ≥1.5×10⁹/L, platelet count ≥75×10⁹/L, total bilirubin ≤2×ULN, AST and ALT ≤3×ULN (≤5×ULN for patients with liver metastases), and serum creatinine ≤1.5×ULN or creatinine clearance ≥30 mL/min [6].
Table 2: Detection Methodologies for FGFR2 Genetic Alterations
| Methodology | Detection Principle | Sensitivity | Specificity | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| RNA-based NGS | Sequencing of transcribed RNA to identify functional fusion transcripts | 95.2% (vs. FISH) | 98.5% (vs. FISH) | Identifies functional fusions with partner genes; detects novel fusion variants | Requires high-quality RNA; may miss non-functional rearrangements |
| Break-apart FISH | Fluorescent probes binding 5' and 3' regions of FGFR2 gene | 95.2% | 98.5% | Established methodology; does not require prior knowledge of partner genes | Does not identify specific partner genes; limited information on fusion functionality |
| DNA-based NGS | Sequencing of genomic DNA to identify structural variants | 71.4% | 99.5% | Detects various alteration types (fusions, mutations, amplifications); identifies breakpoints | May miss functional fusions due to complex rearrangements or large intronic regions |
| IHC/RT-PCR | Protein expression or targeted transcript amplification | Limited data | Limited data | Accessible for many laboratories; cost-effective | Limited sensitivity/specificity; numerous fusion partners challenge assay design |
A comprehensive comparative study analyzing 226 iCCA cases demonstrated that RNA-based NGS detected FGFR2 fusions/rearrangements in 9.7% of cases, while DNA-based NGS identified 7.1%, and break-apart FISH detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].
The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner genes located on chromosome 10. BICC1 represents the most common fusion partner, while the remaining partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners. Recent research has also identified non-canonical gene-intergenic FGFR2 fusions that can generate functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some detection approaches [8].
For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed by the sponsor-designated central laboratory, a positive FISH test is required for eligibility. For non-central laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but central confirmation remains required. Patients without central confirmation of an FGFR2 fusion by the central FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation reflects the importance of assay standardization in targeted therapy development.
The break-apart FISH assay typically uses dual-color locus-specific probes that hybridize with neighboring 3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the FGFR2 gene. Specimens with ≥20% positive cells are typically considered positive, while those with ≤10% positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical detection.
Table 3: Clinical Efficacy of this compound in FGFR2-Altered iCCA
| Efficacy Parameter | FGFR2 Fusion-Positive Population (N=29) | FGFR2 Mutation/Amplification Population (Cohort 2) | Notes |
|---|---|---|---|
| Overall Response Rate (ORR) | 20.7% | 1 confirmed CR, 1 unconfirmed PR (among 14 evaluable) | All responses were partial responses except as noted |
| Disease Control Rate (DCR) | 82.8% | 79% (11/14 patients) | Combination of CR, PR, and stable disease |
| Median Progression-Free Survival (PFS) | 5.7 months (95% CI: 4.04-9.2 months) | Not reached at interim analysis | Multiple patients remained on treatment at data cutoff |
| Treatment Duration | - | - | Some patients exhibited prolonged treatment duration |
| Prior Therapies | 27/29 patients had ≥1 prior systemic therapy | Mixed population with varied prior treatment exposure | Included both treatment-naive and pretreated patients |
In the phase 1/2 study of this compound in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29 patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least one prior systemic therapy and 2 being treatment-naive [7]. The objective response rate of 20.7% and disease control rate of 82.8% demonstrated meaningful clinical activity in this previously treated population. The estimated median progression-free survival of 5.7 months compares favorably with historical controls in the second-line setting, supporting the therapeutic potential of this compound in this molecularly selected population [7].
In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3 months [5]. The disease control rate of 79% in this population included one patient with confirmed complete response, one with unconfirmed partial response, and nine patients with stable disease as their best response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts supports the broad potential of this compound across diverse FGFR2 genetic aberrations in iCCA [5].
The safety profile of this compound has been characterized as manageable and compares favorably with the broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all grades), with the most common being hyperphosphatemia (75.9%), asthenia/fatigue (69.0%), and eye toxicity (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary modifications and phosphate binders.
Grade ≥3 adverse events occurred in 27.6% of patients, with a notably lower incidence of hand-foot syndrome, stomatitis, retinal and nail toxicity compared to other FGFR inhibitors [4] [7]. This differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life, particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with this compound and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage potential retinal abnormalities early.
The pivotal development program for this compound includes the FIDES-01 study (NCT03230318), which is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6] [5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and seeks to characterize the efficacy of this compound across the molecular spectrum of FGFR2-driven iCCA.
Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline results expected in the first half of 2022 [5]. The encouraging efficacy signals in both fusion-positive and mutation/amplification populations support the continued development of this compound as a potentially important therapeutic option for patients with FGFR2-altered iCCA.
Future research directions for this compound include exploration in other FGFR-driven malignancies beyond cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally, combination strategies with other targeted agents or immunotherapies represent a promising area of investigation, potentially leveraging the multi-kinase inhibition profile of this compound to address complementary pathways and overcome resistance mechanisms. The unique targeting of CSF1R suggests potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint inhibitors in appropriately selected populations [4].
The table below summarizes the core kinase targets of Derazantinib and its potency, based on data from scientific literature and overviews of its pharmacological profile.
| Kinase Target | Inhibitory Activity (IC₅₀) | Biological Role & Therapeutic Context |
|---|---|---|
| FGFR1 [1] [2] | Potent inhibitor [2] | Part of the FGFR family; constitutively activated in some cancers (e.g., bladder cancer) [3]. |
| FGFR2 [1] [2] | Potent inhibitor [2] | A primary target; frequent gene fusions in intrahepatic Cholangiocarcinoma (iCCA) make it a key driver [4] [2]. |
| FGFR3 [1] [2] | Potent inhibitor [2] | Part of the FGFR family; its inhibition contributes to the "pan-FGFR" action [1]. |
| CSF1R | Similar potency as to FGFR2 [5] | Expressed on macrophages; inhibition reprograms tumor-associated macrophages, potentially enhancing anti-tumor immunity and synergizing with immunotherapy [5]. |
| RET [1] | IC₅₀ = 3 nM [1] | A kinase involved in cell signaling; one of this compound's secondary targets [1]. |
| DDR2 [1] | IC₅₀ = 3.6 nM [1] | Discoidin Domain Receptor Tyrosine Kinase 2; involved in cell adhesion and proliferation [1]. |
| VEGFR1 [1] | IC₅₀ = 11 nM [1] | Vascular Endothelial Growth Factor Receptor 1; role in angiogenesis [1]. |
| KIT [1] | IC₅₀ = 8.2 nM [1] | A receptor tyrosine kinase; mutations are found in gastrointestinal stromal tumors (GISTs) [1]. |
The quantitative data on this compound's kinase inhibition profile are typically generated through standardized biochemical kinase assays and cellular phosphorylation assays.
This compound exerts its anti-tumor effects through a multi-targeted approach, simultaneously acting on both tumor cells and the surrounding tumor microenvironment. The following diagram illustrates these key mechanisms and signaling pathways.
This dual mechanism explains this compound's single-agent efficacy and its potential for combination therapy. By inhibiting FGFR, it directly attacks the proliferative and survival signals in cancer cells. Simultaneously, by blocking CSF1R, it modifies the tumor microenvironment to be more permissive to immune attack, providing a strong rationale for its combination with immune checkpoint inhibitors like atezolizumab [5].
| Target | Primary Role & Relevance | Inhibition IC₅₀ (nM) [1] | Key Experimental Findings |
|---|---|---|---|
| FGFR1 | Tyrosine kinase receptor; implicated in cell proliferation/survival [2] [3]. | 4.5 nM | Inhibits phosphorylation in cell-based assays [1]. |
| FGFR2 | Primary target; driver in cancers like iCCA via fusions [4] [5]. | 1.8 nM | Potent tumor growth inhibition in FGFR2-driven xenograft models (e.g., SNU-16) [1] [5]. |
| FGFR3 | Tyrosine kinase receptor; common in urothelial carcinoma [2] [3]. | 4.35 nM | Inhibits phosphorylation in cell-based assays [1]. |
| FGFR4 | Tyrosine kinase receptor; role in bile acid metabolism, HCC [2] [6]. | 3.4 nM (Chondrocyte) | Shows lower potency in cellular phosphorylation assays (IC₅₀ >10 μM) [1]. |
| Other Targets (VEGFR2, CSF1R) | VEGFR2: Angiogenesis; CSF1R: Tumor microenvironment, immune suppression [4]. | Information missing | Contributes to anti-angiogenic and immunomodulatory effects, potentially differentiating its profile [4]. |
This compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The diagram below illustrates this pathway and where this compound acts.
This compound inhibits FGFR signaling by competitively blocking ATP binding, preventing downstream pathway activation and subsequent cellular processes [4] [1] [7].
The following table outlines the core methodologies used to establish the efficacy and mechanism of this compound.
| Experimental Model | Key Protocol Details | Measured Outcomes & Significance |
|---|---|---|
| Kinase Activity Assay [1] | FGFR1/2 incubated with this compound (pre-incubation 30 min), ATP, and biotinylated-PYK2 substrate. Reaction stopped with EDTA. | IC₅₀ values: Quantified potent inhibition of FGFR1 (4.5 nM) and FGFR2 (1.8 nM), confirming direct kinase target engagement. |
| Cell Proliferation Assay [1] | FGFR-driven cancer cell lines (e.g., SNU-16) treated with this compound for 72 hours. Cell viability measured via MTS assay. | Anti-proliferative effect: Demonstrated dose-dependent inhibition of cell growth, confirming functional cellular activity. |
| In Vivo Xenograft Models [1] [5] | Mice with FGFR2-driven tumors (e.g., SNU-16, Ba/F3-FGFR2) administered this compound orally. Tumor volume monitored. | Tumor Growth Inhibition (TGI): Showed significant TGI (up to 83-96% in responsive models), validating efficacy in vivo [1] [5]. |
Derazantinib is an orally bioavailable, ATP-competitive small-molecule inhibitor. Its primary mechanism of action involves potent and selective targeting of the Fibroblast Growth Factor Receptor (FGFR) family, a key signaling pathway in certain cancers [1] [2].
The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cancer cell processes.
This compound inhibits multiple kinase targets, leading to anti-tumor effects.
The clinical development of this compound for iCCA is supported by phase 1/2 and phase 2 studies, which demonstrate its efficacy in patients with advanced, previously treated disease harboring FGFR2 genetic alterations.
Key Clinical Studies and Efficacy Outcomes
| Trial Identifier | Phase | Patient Population | Key Efficacy Results | Primary Endpoint Met |
|---|
| NCT01752920 [1] [2] | 1/2 | 29 pts with unresectable iCCA & FGFR2 fusion | ORR: 20.7% DCR: 82.8% Median PFS: 5.7 months | N/A (Safety & Tolerability) | | FIDES-01 (NCT03230318) [1] [3] | 2 | 103 pts (Cohort 1) with iCCA & FGFR2 fusion | ORR: 20.4% DCR: 72.8% Median PFS: 6.6 months | Yes (Predefined ORR) |
ORR: Objective Response Rate; DCR: Disease Control Rate (PR + SD); PFS: Progression-Free Survival.
Safety Profile: The most common treatment-related adverse events across trials included hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, increased liver enzymes, nausea, dry mouth, and dry eye [2] [3]. The safety profile was generally manageable, with low rates of certain toxicities like nail disorders and stomatitis compared to other FGFR inhibitors [3].
For researchers designing preclinical or clinical studies, the methodology from key this compound trials serves as a useful reference.
This compound's development path reflects the evolving landscape of targeted therapy in iCCA.
Derazantinib directly targets the FGFR kinase family and disrupts critical downstream signaling pathways that drive cancer cell growth and survival.
| Aspect of Activity | Detailed Findings |
|---|
| Biochemical Kinase Profile | • FGFR2 IC₅₀: 1.8 nM [1] [2] [3] • FGFR1 & FGFR3 IC₅₀: 4.5 nM each [1] [2] [3] • Other Kinase Targets (IC₅₀): RET (3 nM), DDR2 (3.6 nM), CSF1R, VEGFR1 (11 nM), KIT (8.2 nM) [4]. | | Mechanism & Inhibition | • Mode: ATP-competitive, tight-binding inhibitor [1] [3]. • Key Effect: Inhibits FGFR2 auto-phosphorylation and activation [1] [2]. • Downstream Signaling Blockade: Suppresses phosphorylation of FRS2α, AKT, and ERK proteins [1] [2]. | | Cellular Anti-Proliferative Activity | • Effect: Potent anti-proliferative activity in cell lines with FGFR dysregulation (fusions, amplifications, mutations) [1] [2] [3]. • Mechanism: Induces G1 cell cycle arrest and subsequent apoptosis, particularly in cells with high FGFR2 protein levels [1] [2]. |
The following diagram illustrates the FGFR signaling pathway and the points where this compound exerts its inhibitory effect.
This compound inhibits FGFR activation and its downstream signaling pathways.
This compound demonstrated significant tumor growth inhibition in xenograft models derived from FGFR2-altered cell lines.
| Model Characteristics | Experimental Findings |
|---|
| SNU-16 Xenograft Model (Gastric cancer model with FGFR2 amplification) [1] [2] | • Result: Oral administration of this compound led to significant dose-dependent tumor growth inhibition [1] [2]. • Mechanism: The anti-tumor effect correlated with sustained inhibition of FGFR2 phosphorylation in tumors [1]. | | NCI-H716 Xenograft Model (Colorectal cancer model with FGFR2 fusion) [1] [2] | • Result: this compound treatment resulted in significant tumor growth inhibition, confirming activity against FGFR2 gene fusions [1] [2]. |
For researchers seeking to replicate or understand the validity of these preclinical studies, here is a summary of the key experimental protocols.
| Experimental Area | Core Protocol Details |
|---|
| Biochemical Kinase Assay | • Technique: AlphaScreen technology [1] [3]. • Procedure: Recombinant FGFR kinases were incubated with a biotinylated peptide substrate (PYK2) and ATP. ARQ 087 was titrated in DMSO and pre-incubated with the enzyme for 30 minutes before reaction initiation. Detection used Streptavidin Donor and P-TYR-100 Acceptor beads [1] [3]. • Data Analysis: IC₅₀ values were determined, and Ki values were calculated using DynaFit software, accounting for tight-binding inhibition [1] [3]. | | Cell Proliferation Assay | • Cell Lines: Included SNU-16 (FGFR2 amp), NCI-H716 (FGFR2 fusion), and others [1] [2]. • Procedure: Cells were seeded in 96-well plates, treated with serial dilutions of ARQ 087 starting at 100 µM, and incubated for 72 hours [1] [3]. • Viability Readout: Cell viability was assessed using MTS reagent [3]. | | Western Blot Analysis | • Purpose: To analyze inhibition of FGFR signaling pathway components [1] [2]. • Targets: Phospho-FGFR2, phospho-FRS2α, phospho-AKT, and phospho-ERK [1] [2]. • Procedure: Standard methods using primary antibodies from Cell Signaling Technology and other suppliers [1] [3]. | | In Vivo Xenograft Studies | • Models: Female nude mice implanted with SNU-16 or NCI-H716 cancer cells [1] [2]. • Dosing: Once-daily oral administration of this compound or vehicle control after tumors reached a specified volume [1] [2]. • Endpoint: Tumor volume was measured regularly, and inhibition of FGFR2 phosphorylation in tumor lysates was confirmed at study end [1]. |
The compelling preclinical data for this compound provided the foundation for its evaluation in human trials. A phase 1/2 clinical study (NCT01752920) in patients with advanced, FGFR2 fusion-positive intrahepatic cholangiocarcinoma who had progressed on chemotherapy demonstrated an objective response rate of 20.7% and a disease control rate of 82.8%, confirming the therapeutic potential predicted by the preclinical models [5] [6]. A pivotal phase 2 trial (FIDES-01, NCT03230318) is ongoing [5] [4].
Core Protocol Design
Key Patient Eligibility Criteria The following table summarizes the main inclusion criteria for participants in the FIDES-01 trial [1] [3]:
| Criteria Category | Description |
|---|---|
| Cancer Type | Locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) or combined hepatocellular-cholangiocarcinoma. |
| Genetic Alteration | Centrally confirmed FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2). |
| Prior Therapy | At least one prior line of chemotherapy. About half of the participants had received two or more prior lines [2]. |
| Performance Status | ECOG (Eastern Cooperative Oncology Group) performance status of 0 or 1. |
| Organ Function | Adequate hematological and other essential laboratory values. |
The efficacy results demonstrated clinical benefit in both cohorts, with particularly strong outcomes in patients with FGFR2 fusions.
Primary Efficacy Results from FIDES-01 [1] [2] [4]
| Efficacy Parameter | Cohort 1: FGFR2 Fusions (n=103) | Cohort 2: FGFR2 Mutations/Amplifications (n=44) |
|---|---|---|
| Objective Response Rate (ORR) | 22.3% (95% CI, 14.7%-31.6%) | 6.8% (95% CI, 1.4%-18.7%) |
| Disease Control Rate (DCR) | 75.7% (95% CI, 66.3%-83.6%) | 63.6% (95% CI, 47.8%-77.6%) |
| Median Progression-Free Survival (PFS) | 7.8 months (95% CI, 5.5-8.3) | 8.3 months (95% CI, 3.5-16.7) |
| 6-Month PFS Rate | 53.9% (95% CI, 42.8%-63.7%) | 53.9% (95% CI, 42.8%-63.7%) [1] |
| Median Overall Survival (OS) | 17.2 months (95% CI, 12.5-22.4) | 15.9 months (95% CI, 8.4-not estimable) |
| Median Duration of Response (DOR) | 6.4 months | 5.6 months |
Note: ORR includes complete and partial responses. DCR includes complete and partial responses plus stable disease. Confidence intervals (CI) are provided where available.
Safety Profile The safety population included 131 patients. This compound's safety profile was considered manageable [1] [3].
This compound is an oral, investigational inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 [1]. The FGFR signaling pathway plays a critical role in cell growth, survival, and differentiation. In approximately 15% of iCCA cases, the FGFR2 gene is altered, often through fusions with other genes [2]. This leads to a constitutively active FGFR2 fusion protein that drives uncontrolled cancer cell proliferation [1]. This compound works by competitively binding to the ATP-binding site of these FGFR kinases, thereby blocking the downstream signaling cascade that promotes tumor growth.
The diagram below illustrates this mechanism of action.
For researchers seeking to replicate or build upon the biomarker and efficacy analyses from FIDES-01, the core methodologies are outlined below.
1. Patient Biomarker Identification and Screening
2. Tumor Response Assessment per RECIST 1.1
The FIDES-01 trial successfully met its primary endpoints, establishing this compound as a promising targeted therapy for patients with advanced, pre-treated iCCA and FGFR2 alterations [1] [4]. Its efficacy is most pronounced in the subset of patients with FGFR2 fusions, consistent with the broader class of FGFR inhibitors. The drug's manageable safety profile, with a notably lower incidence of some class-specific toxicities, suggests potential for differentiation [1] [5].
Further research is ongoing to explore this compound's utility in combination therapies, particularly with immune checkpoint inhibitors, as seen in the FIDES-02 trial (NCT04045613) for urothelial cancer [5].
The 300 mg QD regimen demonstrates consistent antitumor activity across clinical trials, primarily in patients with advanced FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) who have progressed after prior therapy.
Table 2: Efficacy Outcomes from Clinical Trials
| Trial Identifier/Name | Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|---|---|
| NCT01752920 [1] | 1/2 | Advanced iCCA with FGFR2 fusions (N=29) | 20.7% | 82.8% | 5.7 months |
| FIDES-01 (Cohort 1) [2] | 2 | Advanced iCCA with FGFR2 fusions (N=103) | 21.4% | 74.8% | 7.8 months |
| FIDES-01 (Cohort 2) [3] | 2 | Advanced iCCA with FGFR2 mutations/amplifications (N=23) | 8.7% | 74.0% | 7.3 months |
Derazantinib has a manageable safety profile, with certain adverse events requiring proactive monitoring and potential dose modification.
Common Adverse Events (AEs)
Dose Modification Guidelines Dose interruption and reduction are used to manage adverse events. The protocol allows for a maximum of two dose reductions [1]:
Critical Monitoring Parameters
Preclinical studies demonstrate this compound's activity in inhibiting keloid fibroblast (KF) bioactivity, suggesting potential therapeutic applications beyond oncology [6].
Table 3: In Vitro Assay Protocol for Keloid Fibroblasts
| Assay Component | Detailed Methodology |
|---|---|
| Cell Culture | Isolate human KFs from keloid tissue samples. Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Use passages 3-6 for experiments. [6] |
| Drug Preparation | Reconstitute this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. For treatment, dilute directly in culture medium to desired concentrations (e.g., 0.16 - 5 µmol/L), ensuring the final DMSO concentration is <0.1%. [6] |
| Viability (CCK-8) | Seed KFs at 1.0 x 10³ cells/well in 96-well plates. Treat with this compound for desired duration. Add 10 µL of CCK-8 reagent to 100 µL medium per well. Incubate for 3 hours at 37°C. Measure optical density at 450 nm. [6] |
| Migration (Scratch) | Seed KFs at 1.0 x 10⁴ cells/well in 6-well plates. Create a scratch/wound once cells are confluent. Treat with this compound and monitor wound closure over time. [6] |
The following diagrams illustrate this compound's mechanism of action and the experimental workflow for preclinical assays, created using Graphviz DOT language.
The combination of Derazantinib and Atezolizumab represents a rational multi-targeted approach based on converging biological pathways.
The rationale for this combination is supported by preclinical data and is currently under investigation in a clinical trial.
This protocol outlines a standard preclinical study to validate the combination's efficacy in a mouse model, which could serve as a foundation for further clinical development.
You can structure and analyze the results from the in vivo experiment using the following key metrics.
| Parameter | Vehicle Control | Atezolizumab | This compound | Combination |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | To be measured | To be measured | To be measured | To be measured |
| Tumor Growth Inhibition (%) | -- | Calculated | Calculated | Calculated |
| CD8+ T cell Infiltration | To be measured | To be measured | To be measured | To be measured |
| M2/M1 Macrophage Ratio | To be measured | To be measured | To be measured | To be measured |
| p-ERK/ERK Ratio | To be measured | To be measured | To be measured | To be measured |
Combining targeted therapy with immunotherapy requires careful safety monitoring due to the potential for overlapping or novel toxicities.
Several challenges and research questions remain to be addressed for the successful development of this combination.
Below is a DOT language script that illustrates the proposed mechanism of action for the this compound and Atezolizumab combination.
The combination of This compound and Atezolizumab represents a promising, mechanistically-driven strategy for treating FGFR-altered urothelial carcinoma. By simultaneously targeting oncogenic driver pathways and the immunosuppressive tumor microenvironment, this approach aims to overcome the limitations of monotherapies. The ongoing FIDES-02 clinical trial will be crucial in validating this hypothesis and determining the therapeutic potential of this combination for patients.
Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally poor, with a median overall survival of less than 12 months following first-line chemotherapy. The identification of actionable molecular alterations in iCCA has revolutionized treatment approaches, with FGFR2 genetic alterations representing one of the most promising therapeutic targets. These alterations occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally associated with a more favorable prognosis compared to FGFR2 wild-type tumors.
Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor with potent pan-FGFR activity, particularly strong against FGFR1, FGFR2, and FGFR3 kinases. Beyond its primary FGFR targeting, this compound also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT, though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical development perspective, this compound has shown preliminary antitumor activity in patients with unresectable or metastatic FGFR2 fusion-positive iCCA, leading to its evaluation in subsequent clinical trials.
The FIDES-01 trial (NCT03230318) was a phase 2, open-label, single-arm study designed to evaluate the efficacy and safety of this compound as a second-line therapy in patients with inoperable or advanced iCCA harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the significant unmet medical need for effective treatments in patients who had progressed on first-line chemotherapy, as there is no proven standard of care in this setting. The study was structured with two distinct molecular cohorts to comprehensively evaluate this compound's activity across different types of FGFR2 alterations, acknowledging the potential variability in treatment response based on the specific nature of the genetic aberration.
The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being addressed for each population. For patients with FGFR2 fusions, the primary endpoint was objective response rate (ORR) as assessed by central radiology review, aiming to confirm the tumor shrinkage capability of this compound in this molecularly defined population. For patients with FGFR2 mutations or amplifications, the primary endpoint was progression-free survival (PFS), recognizing the need to evaluate clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.
Table 1: Key Eligibility Criteria for FIDES-01 Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Diagnosis | Histologically confirmed unresectable or metastatic iCCA | Combined hepatocellular-cholangiocarcinoma |
| Molecular Status | FGFR2 fusions, mutations, or amplifications confirmed by FISH or NGS | Presence of other driver mutations (e.g., IDH1) |
| Prior Therapy | ≥1 previous line of chemotherapy for advanced disease | Prior treatment with selective FGFR inhibitors |
| Performance Status | ECOG performance status of 0 or 1 | ECOG ≥2 |
| Organ Function | Adequate hematological, hepatic, and renal function | Uncontrolled hyperphosphatemia |
The trial enrolled a total of 143 patients across both cohorts, with 103 patients in the FGFR2 fusion cohort and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59 years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal malignancies. Approximately half of the participants had received ≥2 previous lines of therapy, indicating a heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].
All eligible patients received This compound 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment, the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD) were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.
Tumor response assessments were conducted using computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks thereafter until disease progression [5]. Responses were evaluated according to RECIST version 1.1 criteria, with all responses confirmed by central radiology review to minimize assessment bias in this open-label study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the proportion achieving CR, PR, or stable disease (SD).
Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory parameters (hematology and clinical biochemistry). AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, with the exception of hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial measurements of serum phosphate and plasma FGF19, FGF21, and FGF23 levels to evaluate pharmacodynamic effects of this compound on FGFR pathway inhibition [6].
Table 2: Efficacy Results from FIDES-01 Phase 2 Trial
| Parameter | FGFR2 Fusion Cohort (n=103) | FGFR2 Mutation/Amplification Cohort (n=44) |
|---|---|---|
| Objective Response Rate (ORR) | 21.4% [3] to 22.3% [5] | 6.5% [3] to 6.8% [5] |
| Disease Control Rate (DCR) | 75.7% (95% CI: 66.3-83.6) [3] | 58.1% (95% CI: 39.1-75.5) [3] |
| Median Progression-Free Survival (PFS) | 7.8 [5] to 8.0 months [3] (95% CI: 5.5-8.3) | 8.3 months (95% CI: 1.9-16.7) [3] |
| 6-Month PFS Rate | 53.9% (95% CI: 42.8%-63.7%) [5] | 53.9% (95% CI: 42.8%-63.7%) [5] |
| 12-Month PFS Rate | 18.8% (95% CI: 10.1-29.5) [5] | 44.5% (95% CI: 20.4%-66.1%) [5] |
| Median Overall Survival (OS) | 17.2 months (95% CI: 12.5-22.4) [3] | 15.9 months (95% CI: 8.4-not estimable) [3] |
The efficacy data from the FIDES-01 trial demonstrated meaningful clinical benefit across both cohorts, with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3] represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting. The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-9 months observed in second-line iCCA studies.
The response characteristics revealed that no patients in the fusion cohort achieved a complete response, while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria achieved a complete response [5]. Stable disease was the most common best overall response, observed in 53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating sustained tumor control in responding patients. The disparity in ORR between the fusion and mutation/amplification cohorts (21.4% vs 6.5%) suggests that FGFR2 fusions may be more sensitive to this compound inhibition compared to other FGFR2 alteration types, highlighting the importance of precise molecular characterization for optimal patient selection.
Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)
| Adverse Event | Incidence (%) | Grade ≥3 Incidence | Management Strategies |
|---|---|---|---|
| Hyperphosphatemia | 35-37% [5] [3] | Not specified | Phosphate binders, dietary modification |
| Fatigue/Asthenia | 33-34% [5] [3] | Not specified | Dose modification, supportive care |
| Nausea | 30-32% [5] [3] | Not specified | Antiemetics, taking with food |
| Transaminase elevations | 29% [3] | 9-10% [5] | Dose interruption/reduction, monitoring |
| Dry Mouth | 27% [5] [3] | Not specified | Sugar-free gum, saliva substitutes |
| Dry Eye | 23-24% [5] [3] | Not specified | Artificial tears, ophthalmologic evaluation |
The safety population included all 143 enrolled patients who received at least one dose of this compound. Treatment-emergent adverse events (TEAEs) were reported in 88% of patients overall, with grade 3 or higher events occurring in 32% of patients [5]. The majority of AEs were grade 1 or 2 in severity and manageable with supportive care and dose modifications [3]. Hyperphosphatemia, an on-target effect of FGFR inhibition, was the most frequently reported AE (35-37% of patients) [5] [3], consistent with the drug's mechanism of action. This effect actually serves as a pharmacodynamic marker of effective FGFR pathway inhibition and was managed medically in most cases without requiring treatment discontinuation.
Notably, the incidence of certain FGFR inhibitor class effects was relatively low with this compound compared to other agents in this class. Specifically, nail toxicities occurred in 7.5% of patients, stomatitis in 2.0%, retinal events in 1.4%, and palmar-plantar erythrodysesthesia (hand-foot syndrome) in 1.4% [5]. This suggests that this compound may offer a favorable tolerability profile within the FGFR inhibitor class. The treatment discontinuation rates were 98% in the fusion cohort and 78% in the mutation/amplification cohort, primarily due to disease progression rather than AEs [3] [4]. These data collectively support that this compound has a manageable safety profile with appropriate monitoring and intervention.
A novel ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of this compound concentrations in biological matrices, enabling precise pharmacokinetic monitoring in clinical trials [2]. This sensitive and rapid analytical technique represents an essential component of comprehensive this compound protocol implementation, allowing researchers to establish exposure-response relationships and assess compliance.
Instrumentation and Conditions: The UPLC-MS/MS system consisted of a Waters Xevo TQ-S triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a Waters ACQUITY UPLC I-Class system for chromatographic separation [2]. The stationary phase was an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase comprised 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase), with a gradient elution program as follows: 0-0.5 min (10% acetonitrile at 0.30 mL/min); 0.5-1.0 min (acetonitrile increased from 10% to 90%); 1.0-1.4 min (90% acetonitrile); and 1.4-1.5 min (acetonitrile decreased from 90% to 10%) [2]. The injection volume was 2 μL, and the total run time was 2.0 minutes per sample.
Mass Spectrometry Parameters: Detection was performed in selective reaction monitoring (SRM) mode with positive ion detection. The mass transitions monitored were m/z 468.96 → 382.00 for this compound and m/z 488.01 → 400.98 for pemigatinib (internal standard) [2]. Key mass spectrometry parameters included a desolvation temperature of 500°C, desolvation gas flow of 1000 L/hr, cone gas flow of 150 L/hr, and collision gas flow of 0.15 mL/min. These optimized parameters ensured selective and sensitive detection of this compound across the anticipated concentration range in clinical samples.
Sample Preparation Procedure: Plasma samples (100 μL) were protein-precipitated with 300 μL of acetonitrile containing the internal standard (pemigatinib) [2]. After vortex mixing for 1 minute and centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to autosampler vials for injection. The method demonstrated linearity over a concentration range of 1-2000 ng/mL, with precision and accuracy meeting accepted bioanalytical validation criteria [2]. This robust quantification protocol is essential for this compound therapeutic drug monitoring and pharmacokinetic studies in both preclinical and clinical settings.
Diagram 1: FGFR2 Signaling Pathway and this compound Mechanism of Action. FGFR2 fusions, characteristic of a subset of iCCA cases, demonstrate constitutive activation that drives oncogenic signaling through multiple downstream pathways including RAS-RAF-MEK-ERK (proliferation), PI3K-AKT-mTOR (survival), STAT (proliferation), and PLCγ (migration). This compound specifically targets and inhibits the FGFR2 fusion protein, abrogating these downstream signals.
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue repair, and metabolism. Under normal conditions, FGFR activation requires binding of FGF ligands, leading to receptor dimerization, autophosphorylation, and initiation of intracellular signaling cascades [7]. The primary downstream pathways include RAS-MAPK, PI3K-AKT, PLCγ, and STAT, which collectively regulate fundamental cellular processes including proliferation, survival, differentiation, and migration [7].
In iCCA, FGFR2 gene fusions represent a prototypical oncogenic driver alteration that constitutively activates this signaling network independent of ligand binding [7]. These fusions typically involve the 3' region of FGFR2 (containing the kinase domain) fused to various 5' partner genes, with the most common being FGFR2-BICC1 arising from t(10;10)(q21;q26) [7]. Other recurrent fusion partners include FGFR2-PPHLN1, FGFR2-AHCYL1, FGFR2-PARK2, and FGFR2-MGEA5 [7]. These structural rearrangements result in constitutive receptor dimerization and ligand-independent signaling, leading to uncontrolled activation of the downstream oncogenic pathways illustrated in Diagram 1.
The biological and clinical significance of FGFR2 fusions in iCCA is substantial. These alterations are found almost exclusively in the intrahepatic subtype of cholangiocarcinoma (not in perihilar or extrahepatic forms) and are generally mutually exclusive with other oncogenic drivers such as KRAS and IDH1 mutations [7]. From a clinical perspective, patients with FGFR2-fusion positive iCCA tend to be younger, more often female, and demonstrate a more favorable prognosis compared to their FGFR2 wild-type counterparts, even before the advent of targeted therapies [7]. This distinct clinical profile underscores the importance of comprehensive molecular testing in all iCCA patients to identify those who may derive benefit from FGFR-directed therapies like this compound.
The development of this compound for FGFR2-altered iCCA represents a paradigm shift in the management of this challenging malignancy, moving away from non-selective chemotherapy toward molecularly targeted approaches. The phase 2 FIDES-01 trial results demonstrate that this compound provides meaningful clinical benefit with a manageable safety profile in previously treated patients with advanced iCCA harboring FGFR2 alterations [5] [3] [4]. The efficacy appears most pronounced in the fusion cohort, with an ORR of 21.4-22.3% and median PFS of 7.8-8.0 months, comparing favorably to historical controls receiving chemotherapy in the second-line setting.
Several important considerations emerge from the this compound clinical development program. First, the differential efficacy observed between fusion and mutation/amplification cohorts highlights the importance of understanding the specific nature of FGFR alterations and their respective sensitivities to targeted inhibition [5] [3]. Second, the unique safety profile of this compound, characterized by relatively low rates of certain class-effect toxicities like hyperphosphatemia compared to other FGFR inhibitors, suggests potential differentiation within this drug class [5]. Finally, the development of a robust UPLC-MS/MS analytical method for this compound quantification [2] provides researchers with an essential tool for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic analyses.
Looking forward, several key questions remain to be addressed. The ongoing evaluation of this compound in combination with immune checkpoint inhibitors (e.g., in the FIDES-02 study NCT04045613 [1]) represents a promising approach to potentially enhance and extend treatment responses. Additionally, understanding and overcoming resistance mechanisms to FGFR inhibition will be crucial for improving long-term outcomes, with secondary FGFR2 kinase domain mutations already identified as one relevant resistance pathway [6]. As the field progresses, this compound continues to show promise as an important therapeutic option for patients with FGFR2-altered iCCA, potentially joining other approved FGFR inhibitors in reshaping the treatment landscape for this molecularly defined subset of biliary tract cancers.
The fibroblast growth factor receptor (FGFR) signaling pathway represents a critical regulatory axis controlling fundamental cellular processes including proliferation, differentiation, migration, and survival. Dysregulation of this pathway through various genetic mechanisms drives oncogenesis in multiple cancer types, making it an attractive therapeutic target. The FGFR family comprises four main members (FGFR1-4), which are single-pass transmembrane receptors with extracellular immunoglobulin-like domains, a transmembrane domain, and intracellular tyrosine kinase domains. Upon FGF ligand binding with heparan sulfate proteoglycan cofactors, FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling through MAPK, PI3K/AKT, STAT, and PLCγ pathways that collectively promote tumor growth and survival [1] [2].
This compound (ARQ 087) is an orally bioavailable, ATP-competitive small molecule inhibitor with potent pan-FGFR activity, particularly targeting FGFR1, FGFR2, and FGFR3. As a selective tyrosine kinase inhibitor, this compound binds to the unphosphorylated FGFR kinase domain, preventing receptor activation and subsequent downstream signaling cascade initiation. This mechanism effectively suppresses tumor growth in FGFR-driven cancers, as demonstrated in preclinical models including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines [3]. The therapeutic activity of this compound against cancers with FGFR genetic alterations, particularly in intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, has been established through multiple clinical trials, leading to its development as a targeted therapy for molecularly selected patient populations [3] [4] [5].
FGFR genetic alterations manifest through several distinct mechanisms, each with implications for biomarker detection strategies and therapeutic response prediction. The primary alteration types include:
Gene fusions and rearrangements: These structural variants, particularly FGFR2 fusions, represent the most common and therapeutically relevant alterations in iCCA, occurring in 10-16% of cases. These fusion events typically involve the 3' portion of FGFR2 (containing the kinase domain) joining with various 5' partner genes, resulting in constitutive FGFR signaling activation independent of ligand binding. FGFR2 fusions are considered clonal driver events that occur early in oncogenesis and are typically mutually exclusive of other oncogenic mutations in KRAS, IDH1/2, and BRAF [3] [6]. From a clinical perspective, patients harboring FGFR2 fusions often present distinctive characteristics, including younger age at diagnosis, female predominance, and a relatively indolent disease course compared to FGFR wild-type iCCA [5].
Gene amplifications: FGFR amplifications represent another class of alterations, characterized by increased gene copy number. The clinical significance of amplifications varies across cancer types, with high-level amplifications (arbitrarily defined as FISH ratio >5 or real-time PCR fold >10) demonstrating greater likelihood of response to FGFR inhibitors [2]. In iCCA, FGFR2 amplifications occur less frequently than fusions but still represent actionable targets. Importantly, the response to FGFR inhibitors appears to depend on amplification level, with high-level amplifications associated with increased FGFR autophosphorylation and hyperactivation [2].
Point mutations: Activating mutations in FGFR genes represent the third major alteration category, with distinct hotspot mutations occurring in different FGFR family members. In FGFR2, common activating mutations include S252W, N549K, E565A, K660N/K660E, and V565I/V565L, which typically localize to the kinase domain and promote constitutive receptor activation [2]. The therapeutic response to this compound varies across different mutation types, highlighting the importance of functional characterization in addition to molecular detection.
Comprehensive molecular profiling is essential for accurate identification of patients eligible for this compound therapy. The following methodologies represent current standards for FGFR alteration detection:
Next-generation sequencing (NGS): Comprehensive genomic profiling using DNA-based NGS panels represents the preferred method for detecting FGFR2 fusions, point mutations, and amplifications. The recommended protocol begins with extraction of high-quality DNA (minimum 50ng) from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from blood samples. For tissue samples, pathologist review to ensure at least 20% tumor cellularity is critical to avoid false-negative results. Library preparation should utilize methods that preserve information about structural variants, with hybrid capture-based approaches providing optimal coverage of FGFR2 and known fusion partners. Sequencing should achieve minimum 150x coverage, with analysis pipelines specifically validated for fusion detection [3] [6].
Fluorescence in situ hybridization (FISH): FISH analysis provides a complementary approach for detecting FGFR2 rearrangements and high-level amplifications. The standard protocol involves preparation of 4-5μm FFPE tissue sections mounted on charged slides, followed by deparaffinization, pretreatment with protease, and hybridization with dual-color break-apart probes spanning the FGFR2 locus. A positive result for rearrangement is indicated by separation of red and green signals in over 15% of tumor cells. For amplification assessment, probes targeting FGFR2 with a reference probe on the same chromosome are used, with gene-to-reference ratios >2.2 typically considered amplified [3] [6].
Functional signaling assessment: Emerging evidence suggests that FGFR2 signaling activation can occur even in the absence of traditional genetic alterations, potentially expanding the patient population that might benefit from FGFR inhibition. A proposed protocol for comprehensive assessment includes parallel evaluation of FGFR2 genetic status alongside phosphorylation of FGFR2 and its key adaptor protein FRS2α using Western blotting or immunohistochemistry. This approach identifies approximately 14% of iCCA patients with wild-type FGFR2 but activated downstream signaling who might derive clinical benefit from this compound [6].
Table 1: Comparison of FGFR2 Biomarker Detection Methodologies
| Method | Target Alterations | Sensitivity | Turnaround Time | Key Quality Controls |
|---|---|---|---|---|
| Next-generation Sequencing | Fusions, mutations, amplifications | >99% for 5% VAF | 10-14 days | Minimum 150x coverage, FFPE DNA quality assessment, spike-in controls |
| Fluorescence In Situ Hybridization | Rearrangements, high-level amplifications | >95% for rearrangements | 3-5 days | Tissue adequacy check, signal intensity thresholds, internal control probes |
| Sanger Sequencing | Point mutations | ~15-20% VAF | 5-7 days | PCR amplification efficiency, bidirectional sequencing coverage |
| Western Blot/Immunohistochemistry | Protein expression and phosphorylation | Semi-quantitative | 2-3 days | Phosphatase inhibition during processing, normalization to total protein |
The following diagram illustrates the comprehensive biomarker identification and validation workflow:
Optimal patient selection for this compound therapy requires careful consideration of both molecular and clinical factors. The following criteria represent the current standard for treatment eligibility:
Molecular inclusion criteria: this compound is indicated for patients with locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 fusions as determined by NGS or FISH testing. These fusions represent the primary predictive biomarker with the strongest clinical validation. Emerging evidence also supports activity in patients with FGFR2 activating mutations or high-level amplifications (CNV ≥4), though with potentially reduced response rates compared to fusions. Importantly, patients with wild-type FGFR2 but activated FGFR2 signaling (evidenced by FGF10 expression and phosphorylated FGFR2/FRS2α proteins) may represent an investigational population for expanded treatment access, though this requires further clinical validation [4] [6].
Clinical characteristics: The ideal candidate has documented disease progression after at least one prior line of systemic therapy, typically gemcitabine-based chemotherapy. Patients should have an ECOG performance status of 0-1 and adequate hematological, hepatic, and renal function. From a demographic perspective, FGFR2-altered iCCA shows predilection for younger patients (≤40 years) with a female predominance, though therapy should not be restricted based on these factors alone [3] [5].
Exclusion considerations: Key exclusion criteria include presence of co-occurring KRAS mutations (typically mutually exclusive with FGFR2 fusions but potentially conferring resistance), evidence of corneal or retinal disorders (increased risk of ocular toxicity), and uncontrolled hyperphosphatemia despite medical management. Additionally, patients with predominantly extrahepatic cholangiocarcinoma should be excluded, as the frequency and predictive value of FGFR alterations in these locations remains uncertain [3] [5].
This compound treatment follows a specific dosing and monitoring protocol to optimize efficacy while managing class-specific toxicities:
Initiation and dosing schedule: The recommended starting dose of this compound is 300 mg orally once daily in continuous 28-day cycles without scheduled treatment breaks. Administration should occur at approximately the same time each day, with or without food, though consistency is recommended. For patients unable to tolerate the initial dose, sequential reduction to 200 mg daily and then 100 mg daily is permitted based on toxicity severity [3] [4].
Dose modification guidelines: Treatment interruption followed by dose reduction is recommended for specific toxicities, including grade 3 hyperphosphatemia (phosphate >1.4-1.6 × ULN) despite phosphate-binding agents, grade 2 ocular toxicities (blurred vision, conjunctivitis, dry eye) persisting despite supportive care, and other grade 3 or higher adverse events. Treatment should be permanently discontinued for grade 4 hyperphosphatemia (phosphate >1.6 × ULN) requiring urgent intervention, grade 4 non-hematologic toxicity, or any persistent intolerable toxicity despite dose reductions [3].
Treatment duration and assessment: Therapy continues until disease progression per RECIST 1.1, unacceptable toxicity, or patient withdrawal. Radiologic assessment with CT or MRI should be performed every 8 weeks during the first 6 months, then every 12 weeks thereafter. Importantly, continued treatment beyond progression may be considered if clinical benefit is maintained in the judgment of the treating physician, particularly for patients with slow-growing disease and limited symptomatic progression [3] [4].
Table 2: Clinical Efficacy of this compound in FGFR2-Altered Intrahepatic Cholangiocarcinoma
| Clinical Parameter | Phase 1/2 Study (FGFR2 Fusions) | FIDES-01 Cohort 1 (FGFR2 Fusions) | FIDES-01 Cohort 2 (FGFR2 Mutations/Amplifications) |
|---|---|---|---|
| Number of Patients | 29 | 103 | 44 |
| Overall Response Rate | 20.7% | 22.3% | 6.8% |
| Disease Control Rate | 82.8% | 75.7% | 63.6% |
| Median Progression-Free Survival | 5.7 months | 7.8 months | 8.3 months |
| 6-Month PFS Rate | Not reported | 53.9% | 53.9% |
| Median Overall Survival | Not reached | 17.2 months | 15.9 months |
| Median Duration of Response | Not reported | 6.4 months | 5.6 months |
Proactive toxicity management is essential for maintaining patients on this compound therapy and preserving quality of life. The following monitoring protocol is recommended:
Hyperphosphatemia management: As an on-target class effect of FGFR inhibition, hyperphosphatemia occurs in approximately 75.9% of this compound-treated patients, though most cases are grade 1-2. Monitoring should include weekly serum phosphate measurements during the first cycle and every 2-4 weeks thereafter. For phosphate levels >5.5 mg/dL, initiation of phosphate-binding agents (calcium acetate, sevelamer) with meals is recommended, along with dietary phosphate restriction. For grade 3 hyperphosphatemia (phosphate >7.0-8.9 mg/dL), temporary treatment interruption with more aggressive phosphate management is warranted until levels decrease to ≤5.5 mg/dL, followed by dose reduction upon reinitiation [3] [5].
Ocular toxicity protocol: Ocular adverse events occur in approximately 41.4% of patients and include blurred vision, dry eye, and conjunctivitis. A baseline ophthalmologic examination is recommended before treatment initiation, with prompt referral for any visual symptoms developing during therapy. Management includes artificial tears for dry eye symptoms, steroid eye drops for inflammation, and temporary treatment interruption for grade 2 or higher ocular toxicities until resolution to grade ≤1 [3] [4].
Other adverse event management: Common this compound toxicities include asthenia/fatigue (69.0%), nausea (32%), and dry mouth (27%), which are typically grade 1-2 and manageable with supportive care. Less frequent but potentially serious toxicities include elevated liver enzymes (grade ≥3 AST increase in 10%, ALT in 9%) requiring regular monitoring, and nail toxicities (7.5%) managed with topical treatments. Compared to other FGFR inhibitors, this compound demonstrates lower rates of severe hyperphosphatemia and other class effects such as palmar-plantar erythrodysesthesia (1.4%) and stomatitis (2.0%) [4].
The following diagram illustrates the FGFR2 signaling pathway and this compound's mechanism of action:
Acquired resistance to this compound and other FGFR inhibitors represents a significant clinical challenge that limits long-term disease control. The primary mechanisms include:
Secondary FGFR2 mutations: Emerging evidence indicates that recurrent secondary FGFR2 kinase domain mutations develop under selective pressure from FGFR inhibition, rendering the kinase less susceptible to competitive inhibition. These gatekeeper mutations represent the most common resistance mechanism and typically involve specific residues within the ATP-binding pocket that sterically hinder inhibitor binding without compromising catalytic activity. Preclinical models have identified several such mutations that confer cross-resistance across multiple FGFR inhibitor classes, though the specific pattern varies by therapeutic agent [3] [2].
Bypass signaling activation: Resistance frequently develops through activation of alternative signaling pathways that circumvent FGFR dependence, including upstream ligand production, parallel receptor tyrosine kinase activation, or downstream pathway amplification. This adaptive resistance demonstrates the remarkable plasticity of cancer signaling networks and highlights the need for combination approaches targeting multiple pathways simultaneously [7] [2].
Monitoring and intervention strategies: Proposed protocols for resistance management include serial liquid biopsy monitoring using ctDNA to detect emerging resistance mutations before radiographic progression. Upon confirmation of resistance mechanisms, several strategies may be considered, including dose escalation (if tolerated), switch to alternative FGFR inhibitors with different resistance profiles, or combination therapies targeting complementary pathways. For patients with acquired gatekeeper mutations, next-generation FGFR inhibitors with activity against these variants are under investigation [3] [2].
Expanding applications of this compound beyond the current indications represent an active area of clinical investigation:
Biomarker refinement: Current research focuses on refining patient selection beyond simple genetic alteration detection to include functional signaling assessment and response prediction biomarkers. Studies suggest that FGFR2 signaling activation status, determined by phospho-FRS2α immunohistochemistry or other functional assays, may better predict therapeutic response than genetic alteration status alone. This approach could expand the eligible patient population to include those with wild-type FGFR2 but activated signaling through ligand overexpression or other mechanisms [6].
Novel combination strategies: Rational combination approaches under investigation include this compound with immune checkpoint inhibitors, particularly in light of recent evidence that FGF/FGFR genomic amplification predicts resistance to immunotherapy across multiple cancer types. Preclinical data suggests that FGFR signaling activation creates an immunosuppressive tumor microenvironment through metabolic reprogramming, providing strong rationale for synergistic combination therapy [8].
Pediatric applications: While FGFR alterations are less common in pediatric malignancies, preliminary experimental evidence indicates potential utility in selected pediatric cancers, particularly neuroblastoma with FGFR overexpression. Dose-dependent inhibition of cell proliferation and migration, promotion of cell death, and suppression of RAS-MAPK pathway activity have been demonstrated in neuroblastoma cell lines treated with FGFR inhibitors, suggesting a potential therapeutic avenue for high-risk pediatric solid tumors [7].
This compound represents a targeted therapeutic option for patients with intrahepatic cholangiocarcinoma harboring FGFR2 alterations, demonstrating clinically meaningful efficacy with a manageable safety profile. The successful implementation of this compound therapy requires comprehensive molecular profiling to identify appropriate candidates, meticulous toxicity management to maintain treatment intensity, and proactive resistance monitoring to guide subsequent interventions. Future directions should focus on expanding biomarker criteria to include functional signaling assessment, developing rational combination strategies to overcome or prevent resistance, and exploring applications in selected pediatric malignancies with FGFR pathway activation. As the field of precision oncology continues to evolve, this compound exemplifies the paradigm of biomarker-driven drug development with potential to significantly impact outcomes in molecularly defined patient populations.
The Fibroblast Growth Factor Receptor 2 (FGFR2) is a transmembrane receptor tyrosine kinase encoded on chromosome 10q26 that plays crucial roles in regulating cell proliferation, differentiation, migration, and angiogenesis. In normal physiology, FGFR2 activation occurs through tightly regulated binding of FGF ligands, leading to transient receptor dimerization and phosphorylation. However, in cancer, genomic alterations to FGFR2 result in constitutive ligand-independent activation of downstream signaling pathways, driving oncogenesis through multiple mechanisms. The FGFR2 gene contains over 25 isoforms generated through alternative splicing, which adds complexity to its regulation and function in different tissue types [1].
The primary alteration types observed in FGFR2 include fusions, amplifications, and point mutations, each with distinct structural and functional consequences. FGFR2 fusions result from chromosomal rearrangements that typically preserve the kinase domain while replacing the N-terminal extracellular domain with partner genes, leading to ligand-independent dimerization and constitutive activation. More than 150 fusion partners have been identified in cholangiocarcinoma, with BICC1 being the most common, followed by TACC2, CTNNA3, and KIAA1217 [1] [2]. FGFR2 amplifications cause protein overexpression through increased gene copy number, while activating mutations (such as S252W, N549K, and C382R) typically affect residues in the extracellular or kinase domains, enhancing receptor dimerization or catalytic activity [3] [2].
The downstream signaling pathways activated by aberrant FGFR2 include MAPK, PI3K/AKT, STAT, and PLC/PKC, which collectively promote cell survival, proliferation, and metabolic reprogramming. This constitutive signaling creates oncogene addiction in tumor cells, making them particularly vulnerable to FGFR2 inhibition. Research has demonstrated that FGFR2 alterations occur with varying frequencies across different malignancies, with highest incidence in intrahepatic cholangiocarcinoma (10-20%), followed by breast cancer, gastric/esophageal cancer, and endometrial cancer [1] [2]. This tissue-specific distribution of alteration types has important implications for patient selection and diagnostic testing strategies.
This compound is an investigational, orally bioavailable small molecule inhibitor with potent activity against FGFR1, FGFR2, and FGFR3 kinases. The compound functions as a competitive ATP antagonist that binds to the kinase domain of FGFR receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways. Preclinical studies have demonstrated that this compound effectively suppresses proliferation in cancer cell lines harboring FGFR genetic alterations, including fusions, amplifications, and mutations [4]. The drug's selectivity profile contributes to its therapeutic window, though it maintains activity against some non-FGFR kinases, which may influence both efficacy and toxicity.
This compound's pharmacological properties include favorable oral bioavailability and sustained target engagement, allowing for once-daily dosing at 300 mg. The drug exhibits concentration-dependent inhibition of FGFR2 autophosphorylation and downstream signaling, with preclinical models showing tumor regression in FGFR2-driven xenografts. Unlike some selective FGFR inhibitors that induce characteristic hyperphosphatemia due to FGFR1 inhibition, this compound's toxicity profile appears somewhat distinct, though common class effects including fatigue, gastrointestinal disturbances, and elevated liver enzymes may still occur [4].
The FIDES-01 study (NCT03230318) is an ongoing phase 2 trial evaluating this compound in patients with inoperable or advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 alterations. This trial features two separate cohorts: Cohort 1 for patients with FGFR2 fusions and Cohort 2 for those with FGFR2 mutations or amplifications. In a preplanned interim analysis of Cohort 2, this compound demonstrated significant antitumor activity, meeting the prespecified threshold to proceed to full enrollment [4].
Table 1: Clinical Efficacy of this compound in FIDES-01 Study (Cohort 2)
| Efficacy Parameter | Results (Interim Analysis) |
|---|---|
| Number of Evaluable Patients | 14 |
| Primary Endpoint Met | Yes (≥8 patients with PFS ≥3 months) |
| Disease Control Rate (DCR) | 79% |
| Best Response | 1 confirmed CR, 1 unconfirmed PR, 9 SD |
| Median PFS | Not reached at interim analysis |
| Treatment Schedule | 300 mg orally once daily |
The interim analysis demonstrated that this compound achieved clinical benefit across different FGFR2 alteration types, including mutations and amplifications, which have historically shown limited response to other FGFR inhibitors. This suggests this compound may have a broader potential application in iCCA patients with diverse FGFR2 genetic aberrations compared to more selective FGFR inhibitors [4]. The similar efficacy observed between Cohort 2 (mutations/amplifications) and Cohort 1 (fusions) supports the biological rationale for targeting various FGFR2 alteration types with this agent.
The safety profile observed in Cohort 2 was consistent with earlier findings in Cohort 1, with no new safety signals identified. This suggests that the tolerability of this compound is not significantly influenced by the type of FGFR2 alteration being targeted. The most common adverse events were manageable with supportive care and dose modifications when necessary, supporting the feasibility of long-term treatment administration [4].
Comprehensive molecular profiling is essential for identifying patients with FGFR2 alterations who may benefit from this compound treatment. Multiple testing platforms are available, each with distinct strengths and limitations for detecting different types of FGFR2 abnormalities.
Table 2: FGFR2 Alteration Detection Platforms
| Methodology | Alterations Detected | Sensitivity | Tumor Tissue Requirements | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| NGS (DNA-based) | Fusions, rearrangements, mutations, amplifications | High (>99% for fusions) | FFPE tissue (10-20 unstained slides) | Comprehensive detection of all alteration types; identifies novel fusion partners | May miss some fusions with large intronic regions; requires high DNA quality |
| NGS (RNA-based) | Fusions, rearrangements, overexpression | High (>99% for expressed fusions) | FFPE tissue (5-10 unstained slides) | Confirms functional transcription; higher sensitivity for known fusions | Limited to expressed alterations; RNA degradation concerns |
| FISH (Break-apart) | Fusions, rearrangements | Moderate-High (>95%) | FFPE tissue (3-5 unstained slides) | Established methodology; independent of fusion partner | Does not identify fusion partner; limited to structural rearrangements |
| Liquid Biopsy (cfDNA) | Fusions, mutations, amplifications | Lower than tissue (varies by platform) | Blood sample (10-20 mL) | Non-invasive; enables serial monitoring | Lower sensitivity for fusions; may miss alterations in low-shedding tumors |
Next-generation sequencing (NGS) represents the preferred methodology for comprehensive FGFR2 alteration detection, as recommended by NCCN guidelines for patients with unresectable or metastatic biliary tract cancers [1]. Both DNA-based and RNA-based NGS approaches provide complementary information, with RNA sequencing particularly valuable for confirming functional fusion transcripts. The FoundationOne CDx assay represents an FDA-approved companion diagnostic for pemigatinib that detects FGFR2 fusions and rearrangements, establishing a regulatory precedent for FGFR2 testing standards [5] [6].
Break-apart fluorescence in situ hybridization (FISH) serves as an alternative method for detecting FGFR2 rearrangements, particularly in settings where NGS is unavailable. This technique uses fluorescent probes that bind to regions upstream and downstream of the FGFR2 breakpoint region, with separation of signals indicating structural rearrangement. While FISH has high specificity, it cannot identify the specific fusion partner, which may have clinical implications in some contexts [1]. For amplification detection, FISH or NGS methods are appropriate, while point mutations are most reliably identified through NGS platforms.
The choice between tissue-based and liquid biopsy approaches for FGFR2 testing involves careful consideration of clinical context and technical factors. Tissue-based testing remains the gold standard for initial diagnosis and biomarker assessment, providing the highest sensitivity for fusion detection and enabling simultaneous histopathological evaluation. However, liquid biopsy using circulating tumor DNA (ctDNA) offers a less invasive alternative that may be valuable when tissue is insufficient or unavailable [1].
Emerging evidence suggests that serial liquid biopsy monitoring during FGFR inhibitor therapy can provide dynamic assessment of treatment response and emerging resistance mechanisms. Research has demonstrated that FGFR2 fusion variant allele fraction (VAF) in plasma correlates with treatment response, with decreasing VAF observed during clinical benefit and rising VAF preceding radiographic progression [7]. Additionally, liquid biopsy can detect acquired resistance mutations (such as FGFR2 N550H/K and V565I) that develop under selective pressure of FGFR inhibition, potentially guiding subsequent therapy decisions [7].
The following protocol outlines comprehensive FGFR2 alteration detection using NGS:
Sample Preparation:
Library Preparation:
Sequencing & Analysis:
Quality Control:
For detection of FGFR2 rearrangements using break-apart FISH:
Probe Preparation:
Sample Pretreatment:
Hybridization:
Post-Hybridization Washes:
Microscopy & Interpretation:
Molecular testing for FGFR2 alterations should be integrated into standard diagnostic workflows for specific patient populations. Based on current evidence and guidelines, the following indications warrant FGFR2 testing:
The FIDES-01 trial specifically enrolled patients with inoperable or advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2), demonstrating clinical efficacy across these alteration types [4]. This supports the rationale for comprehensive FGFR2 testing beyond just fusions when considering this compound therapy. Current evidence suggests that FGFR2 fusions show the highest response rates to FGFR inhibition, with amplifications and specific activating mutations also demonstrating clinical benefit.
Implementing a systematic approach to FGFR2 testing ensures optimal patient identification and treatment selection.
Understanding and monitoring resistance mechanisms is crucial for optimizing this compound therapy. Both primary and acquired resistance have been observed with FGFR inhibitors:
Primary Resistance Mechanisms:
Acquired Resistance Mechanisms:
Monitoring Strategies:
Emerging strategies to overcome resistance include irreversible FGFR inhibitors (e.g., futibatinib) that may circumvent gatekeeper mutations, and combination therapies targeting parallel pathways (e.g., EGFR inhibition) to prevent bypass signaling activation [8]. Clinical trials exploring these approaches are underway and may inform subsequent therapy choices after this compound progression.
The development of this compound represents significant progress in precision medicine for patients with FGFR2-altered cancers, particularly intrahepatic cholangiocarcinoma. The FIDES-01 trial demonstrates that this compound has activity across multiple FGFR2 alteration types, including fusions, mutations, and amplifications, potentially expanding the treatable patient population beyond those with only FGFR2 fusions [4].
Successful implementation requires robust molecular testing using comprehensive NGS platforms that can detect all FGFR2 alteration types with high sensitivity. While tissue-based testing remains the gold standard, liquid biopsy approaches offer promising opportunities for serial monitoring of treatment response and emerging resistance. The clinical testing algorithm should prioritize patients with intrahepatic cholangiocarcinoma but also consider testing other solid tumors with FGFR2 alteration prevalence.
Future directions include optimizing combination therapies to enhance efficacy and delay resistance, developing more selective FGFR2 inhibitors to improve therapeutic index, and validating biomarkers to predict response and resistance. The novel clinical trial design discussed by Dr. Roychowdhury, enabling participation through local oncologists without requiring travel to central sites, may accelerate enrollment in rare molecular subsets and serve as a model for future precision oncology trials [9].
As the field advances, continued collaboration between researchers, clinicians, and diagnostic professionals will be essential to fully realize the potential of targeted therapies like this compound for patients with FGFR2-altered cancers.
This compound is an orally bioavailable, ATP-competitive small molecule kinase inhibitor with potent pan-FGFR (fibroblast growth factor receptor) activity, specifically targeting FGFR1-3 kinases with additional activity against other kinases including CSF1R, VEGFR2, RET, DDR2, and KIT. The FGFR signaling pathway plays a critical role in cellular proliferation, differentiation, and survival, and its dysregulation through genetic aberrations is implicated in various cancers. This compound's unique kinase inhibition profile, particularly its dual targeting of FGFR and CSF1R, provides a rational basis for potential combination strategies with immune checkpoint inhibitors by modulating the tumor microenvironment. The clinical development of this compound has focused primarily on malignancies with documented FGFR pathway alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma (UC), representing a paradigm of precision oncology approaches in solid tumor management.
The therapeutic rationale for this compound derives from the frequency of FGFR genetic aberrations in specific cancer types. In iCCA, FGFR2 fusions occur in approximately 10-16% of cases, while in urothelial carcinoma, FGFR1-3 alterations are present in 15-20% of patients. These genetic alterations serve as both predictive biomarkers for patient selection and key therapeutic targets. The clinical development program for this compound (FIDES-01 and FIDES-02 trials) has systematically evaluated its efficacy across different tumor types and genetic backgrounds, providing comprehensive data on standard clinical endpoints including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS), which form the basis of this application note.
This compound has demonstrated differential clinical efficacy across tumor types and genetic backgrounds, with particularly promising activity in FGFR2-driven iCCA. The pooled analysis of clinical trials reveals that the agent achieves its most substantial clinical benefit in this molecularly defined population, with more modest activity in urothelial carcinoma despite similar FGFR genetic alterations. This differential efficacy highlights the context-dependent nature of FGFR inhibition and underscores the importance of tumor-specific microenvironmental factors in determining treatment response. The table below summarizes the key efficacy endpoints across registered clinical trials of this compound.
Table 1: Comprehensive Efficacy Endpoints of this compound Across Clinical Trials
| Trial Identifier | Tumor Type | Patient Population | ORR | DCR | Median PFS | Median OS |
|---|---|---|---|---|---|---|
| NCT01752920 [1] | iCCA | FGFR2 fusion-positive (n=29) | 20.7% | 82.8% | 5.7 months | Not reached |
| FIDES-01 (Cohort 1) [2] | iCCA | FGFR2 fusion-positive (n=103) | 24% | 72.8% | 6.6 months | Not reported |
| FIDES-02 (Substudies 1/5) [3] [4] | mUC | FGFR1-3 GA (n=49) | 8.2% | 28.6% | 0.3-8.8 months | 0.3-21.4 months |
| FIDES-02 (Substudy 4) [4] | mUC | FGFR inhibitor-resistant (n=7) | 14.3% | Not reported | Not reported | Not reported |
In intrahepatic cholangiocarcinoma with FGFR2 fusions, this compound consistently demonstrated clinically meaningful efficacy across multiple trials. The phase 1/2 study (NCT01752920) showed an objective response rate of 20.7% with all responses being partial responses, while the larger FIDES-01 cohort 1 confirmed these findings with an ORR of 24% [2] [1]. The disease control rate in these patients was notably high at 82.8% and 72.8% respectively, indicating that the majority of patients derived clinical benefit from treatment [1] [2]. The median progression-free survival ranged from 5.7 to 6.6 months, which is clinically significant in a population that had progressed after at least one prior line of systemic therapy [1] [2].
In contrast, this compound demonstrated more limited efficacy in metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations. The combined analysis from FIDES-02 substudies 1 and 5 (n=49) revealed an ORR of only 8.2% (4 partial responses) and a DCR of 28.6% [3] [4]. The PFS ranged widely from 0.3 to 8.8 months, and OS ranged from 0.3 to 21.4 months, indicating substantial heterogeneity in treatment response [3]. Interestingly, all responding patients in the UC trials harbored either FGFR3 S249C mutations or FGFR3-TACC3 fusions, suggesting potential molecular determinants of response that warrant further investigation [3]. The median duration of response in UC was 6.9 months, with the longest time on treatment reaching 18 months, demonstrating that a subset of patients derived sustained clinical benefit [3].
The heterogeneity in treatment response to this compound across different tumor types highlights several important aspects of targeted therapy development. In iCCA, FGFR2 fusions represent clonal driver events that appear early in oncogenesis, resulting in FGFR pathway dependency that can be therapeutically exploited [1]. In urothelial carcinoma, the more complex genomic landscape with numerous concurrent alterations may create bypass signaling mechanisms that reduce dependence on FGFR signaling alone. Additionally, the histologic context and tumor microenvironment differences between these malignancies may influence drug exposure, tumor heterogeneity, and ultimately clinical response.
Table 2: Efficacy Based FGFR Alteration Type in Urothelial Carcinoma
| FGFR Alteration Type | Patient Population | ORR | Response Characteristics |
|---|---|---|---|
| FGFR3 S249C mutation | mUC (Substudies 1/5) | Not specified | All 4 responders in combined analysis had this mutation or FGFR3-TACC3 fusion [3] |
| FGFR3-TACC3 fusion | mUC (Substudies 1/5) | Not specified | All 4 responders in combined analysis had this fusion or FGFR3 S249C mutation [3] |
| Other FGFR1-3 GA | mUC (Substudies 1/5) | 0% | No responses observed in patients with other FGFR alterations [3] |
The limited efficacy in UC may also relate to the heavily pretreated population, with 75.5% having received ≥2 prior treatment lines and 77.6% previously treated with immune checkpoint inhibitors [3]. Prior therapies may select for resistant clones or induce genomic evolution that reduces dependence on FGFR signaling. Furthermore, the structural biology of different FGFR alterations may influence this compound binding affinity and inhibitory capacity, potentially explaining the concentration of responses in specific molecular subgroups.
The clinical development of this compound has followed a methodical approach with trials specifically designed to evaluate its activity in molecularly defined populations. The key trials implemented careful patient selection criteria and standardized treatment protocols to ensure reliable assessment of efficacy endpoints. The FIDES-01 (NCT03230318) and FIDES-02 (NCT04045613) trials represent the pivotal studies that generated the majority of clinical data for this compound [2] [3].
The FIDES-01 trial is a pivotal, open-label, single-arm phase 2 study evaluating this compound in patients with inoperable or advanced iCCA whose tumors harbor FGFR2 gene fusions, mutations, or amplifications [5]. Key eligibility criteria include histologically confirmed locally advanced, inoperable, or metastatic iCCA; confirmed FGFR2 status; receipt of at least one prior regimen of systemic therapy with documented radiographic progression; measurable disease by RECIST 1.1; ECOG performance status ≤1; and adequate organ function [5]. Patients receive this compound 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator's decision, or consent withdrawal [5]. The study includes two cohorts: one for patients with FGFR2 gene fusions and another for those with FGFR2 mutations or amplifications [6].
The FIDES-02 trial employs a more complex multicenter, open-label design with five substudies evaluating this compound as monotherapy and in combination with atezolizumab in patients with metastatic UC and FGFR1-3 genetic aberrations [4]. Substudies 1 and 5 evaluated this compound monotherapy (300 mg QD and 200 mg BID respectively) in patients with mUC with FGFR1-3 GAs who progressed on at least one standard chemotherapy and/or ICI [4]. Substudy 3 investigated this compound 200 mg BID plus atezolizumab 1200 mg every 3 weeks in first-line cisplatin-ineligible mUC harboring FGFR1-3 GAs [4]. Substudy 4 enrolled FGFR inhibitor-resistant mUC patients who received this compound 300 mg QD monotherapy or combination with atezolizumab [4].
Molecular screening for FGFR genetic alterations employed multiple diagnostic approaches. In FIDES-01, FGFR2 fusions were centrally confirmed by FISH, while FGFR2 mutations and amplifications were identified by next-generation sequencing (NGS) testing performed or commissioned by the study centers [5]. The FIDES-02 trial utilized both local and central NGS testing of tumor tissue DNA and/or RNA or plasma cfDNA to identify FGFR1-3 genetic aberrations [4]. This comprehensive approach to patient stratification ensured enrichment for populations most likely to benefit from this compound therapy.
Tumor response assessment followed standardized protocols across trials. Radiologic evaluations using computed tomography (CT) or magnetic resonance imaging (MRI) were conducted at baseline and every 8 weeks thereafter according to RECIST version 1.1 [1] [4]. In FIDES-01, independent local radiologists assessed response, while FIDES-02 implemented blinded independent central review (BICR) for objective response determination [4] [5]. The primary efficacy endpoint in both trials was objective response rate (complete response + partial response), with key secondary endpoints including disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [4] [1]. Safety assessments included continuous monitoring of adverse events, vital signs, hematologic parameters, and clinical biochemistry values, with AEs graded using CTCAE criteria [1].
Figure 1: this compound Clinical Trial Workflow - This diagram illustrates the comprehensive patient pathway from molecular screening through treatment assignment and efficacy assessment in this compound clinical trials.
This compound demonstrates a predictable and generally manageable safety profile consistent with the known class effects of FGFR inhibitors. The most frequent treatment-emergent adverse events across clinical trials were hyperphosphatemia (75.9% in the phase 1/2 iCCA study), asthenia/fatigue (69.0%), increased liver enzymes (40.8% transaminase increase in UC trials), nausea (38.8%), and decreased appetite (30.6%) [1] [3]. The incidence of grade ≥3 adverse events was 27.6% in the iCCA trial, indicating acceptable tolerability in the target population [1].
Notably, this compound appears associated with lower frequencies of certain FGFR inhibitor-class toxicities compared to other agents in this class. Specifically, retinal events (12.2%), nail toxicities (6.1%), stomatitis (4.1%), and palmar-plantar erythrodysesthesia (PPE) (0%) were infrequently reported in the FIDES-02 UC trial [3]. This potentially improved toxicity profile may reflect this compound's unique kinase inhibition spectrum and could potentially allow for longer treatment duration and improved quality of life.
Table 3: Common Treatment-Emergent Adverse Events Associated with this compound
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Management Strategies |
|---|---|---|---|
| Hyperphosphatemia | 75.9% [1] | Not specified | Phosphate binders, dietary modifications [1] |
| Asthenia/Fatigue | 69.0% [1] | Not specified | Supportive care, dose modification if severe |
| Transaminase Increased | 40.8% [3] | Not specified | Regular monitoring, dose interruption/reduction |
| Nausea | 38.8% [3] | Not specified | Anti-emetics, taking with food |
| Decreased Appetite | 30.6% [3] | Not specified | Nutritional support, appetite stimulants |
| Eye Toxicity | 41.4% [1] | Not specified | Regular ophthalmologic assessment |
| Dry Mouth | Not specified [2] | Not specified | Saliva substitutes, sugar-free gum |
| Dysgeusia | Not specified [2] | Not specified | Dietary modifications, oral hygiene |
Dose optimization has been an important aspect of this compound's clinical development. The recommended phase 2 dose was established as 300 mg once daily based on cumulative safety data showing a dose-dependent increase in toxicity at higher dose levels [1]. The FIDES-02 trial explored both once-daily (300 mg QD) and twice-daily (200 mg BID) regimens, finding similar safety and efficacy profiles between the two schedules [3]. This flexibility in dosing allows for potential individualization based on patient tolerance and pharmacokinetic considerations.
Protocol-specified dose modification guidelines included interruption until resolution of toxicity, with a maximum of two dose reductions permitted (to lower dose levels of 200 or 100 mg QD) according to the grade of toxicity [1]. The management of hyperphosphatemia, a known pharmacodynamic marker of FGFR inhibition, followed specific protocols with grading based on multiples of the upper limit of normal (ULN) and appropriate interventions including phosphate binders for significant elevations [1]. Regular ophthalmologic examination was recommended to monitor for corneal and retinal disorders potentially associated with FGFR inhibition [5].
This compound exerts its antitumor effects primarily through potent inhibition of the FGFR signaling pathway, particularly FGFR1, FGFR2, and FGFR3 kinases. The FGFR pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, survival, and angiogenesis. In cancers with FGFR genetic alterations, this pathway becomes constitutively activated, driving tumor growth and survival. This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFR receptors, blocking downstream signal transduction through key pathways including MAPK, PI3K-AKT, and STAT [1] [6].
Beyond its primary activity against FGFR1-3, this compound inhibits several other kinases with potential therapeutic implications. Its activity against CSF1R (colony stimulating factor 1 receptor) may modulate the tumor microenvironment by affecting tumor-associated macrophages, potentially reversing immunosuppressive conditions and providing a rationale for combination with immune checkpoint inhibitors [4] [6]. Additional targets including VEGFR2, RET, DDR2, and KIT may contribute to both efficacy and toxicity profiles, though their clinical relevance at therapeutic concentrations remains to be fully elucidated [6]. The multi-kinase inhibition profile of this compound represents both a potential therapeutic advantage and a challenge for toxicity management.
Figure 2: this compound Mechanism of Action and Signaling Pathway Inhibition - This diagram illustrates this compound's primary mechanism through FGFR inhibition and additional therapeutic targets that contribute to its efficacy profile.
The biochemical potency of this compound against FGFR kinases has been demonstrated in preclinical models, where it inhibited tumor growth in FGFR2-driven xenograft models [1]. In clinical studies, this compound treatment resulted in rapid increases in serum phosphate levels, serving as a pharmacodynamic marker of FGFR pathway inhibition [1]. Additional pharmacodynamic effects included alterations in FGF19, FGF21, and FGF23 levels, further confirming target engagement [1]. The relationship between these pharmacodynamic markers and clinical efficacy endpoints continues to be explored as a potential tool for optimizing dosing strategies.
This compound represents a clinically active therapeutic option for patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions, demonstrating consistent efficacy across multiple trials with objective response rates of approximately 20-24% and disease control rates exceeding 70%. The agent shows a manageable safety profile with lower rates of certain class-effect toxicities compared to other FGFR inhibitors. However, its more limited efficacy in urothelial carcinoma with FGFR alterations highlights the context-dependent nature of targeted therapies and underscores the need for better understanding of resistance mechanisms.
The future clinical development of this compound should focus on several key areas. Combination strategies with other targeted agents or immunotherapies represent a promising direction, particularly given this compound's CSF1R inhibitory activity that may modulate the tumor microenvironment. The ongoing evaluation of this compound in molecularly defined subsets of various malignancies may identify additional responsive populations. Further refinement of dosing schedules and improved management of class-effect toxicities may enhance the therapeutic index. Finally, the development of predictive biomarkers beyond FGFR alterations may help identify patients most likely to derive significant benefit from this compound treatment.
The proposed combination targets two distinct but complementary pathways implicated in gastric cancer (GC) progression: angiogenesis and Fibroblast Growth Factor Receptor (FGFR) signaling.
The scientific premise for the triple combination lies in the potential for FGFR signaling to act as a bypass mechanism for resistance to anti-VEGF therapy. Simultaneously inhibiting both VEGFR-2 and FGFR may lead to a more comprehensive and sustained suppression of tumor angiogenesis and growth.
The combination of ramucirumab and paclitaxel is a standard second-line treatment for advanced gastric cancer, regardless of biomarker status. The pivotal trial data is summarized below:
Table 1: Key Efficacy Outcomes from the RAINBOW Trial (Ramucirumab + Paclitaxel vs. Placebo + Paclitaxel in Advanced Gastric Cancer)
| End Point | Ramucirumab + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (HR) |
|---|---|---|---|
| Overall Survival (OS) | 9.6 months | 7.4 months | HR 0.81 [3] |
| Progression-Free Survival (PFS) | 4.4 months | 2.9 months | HR 0.64 [3] |
| Objective Response Rate (ORR) | 28% | 16% | [3] |
Table 2: Common Adverse Events (All Grades) with Ramucirumab + Paclitaxel
| Adverse Event | Incidence |
|---|---|
| Neutropenia | 57% |
| Fatigue/Asthenia | 57% |
| Peripheral Neuropathy | 25% (Grade 3/4: 8%) [3] |
Given the lack of direct data on the this compound combination, the following protocol provides a framework for preclinical and clinical investigation.
Objective: To determine the synergistic effects of this compound, ramucirumab, and paclitaxel on gastric cancer cell viability.
Objective: To evaluate the anti-tumor efficacy of the triple combination in a patient-derived xenograft (PDX) model.
Objective: To determine the safety, recommended Phase II dose (RP2D), and preliminary efficacy of the triple combination in patients with advanced GC.
The diagram below illustrates the targeted signaling pathways and the hypothesized synergistic effect of the combination therapy.
Diagram 1: Mechanism of action of the triple-drug combination. This compound inhibits the FGFR pathway, Ramucirumab blocks the VEGFR2 pathway, and Paclitaxel stabilizes microtubules, leading to concerted anti-tumor effects.
Based on the assembled information, the combination of this compound with ramucirumab and paclitaxel is a biologically plausible strategy for a subset of gastric cancer patients. The key considerations for developing this regimen are:
Clinical trials show this compound provides clinical benefit in advanced, FGFR2-positive iCCA. The key efficacy data from phase 2 studies is summarized in the table below.
| Trial Identifier | Patient Population | Prior Systemic Therapies | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| FIDES-01 (NCT03230318) [1] | Advanced iCCA with FGFR2 fusions | ≥ 1 prior regimen | Data Mature | 79% (14 evaluable patients) | Not yet mature |
| Phase 1/2 (NCT01752920) [2] [3] | Advanced iCCA with FGFR2 fusions | 2 treatment-naive, 27 with ≥ 1 prior therapy | 20.7% (6 of 29 patients) | 82.8% (24 of 29 patients) | 5.7 months (95% CI: 4.04 - 9.2 months) |
Here is a detailed methodology for using this compound and performing tumor assessments in clinical studies.
The process for assessing tumor response is methodical and consistent, as shown in the workflow below. This standardized approach ensures reliable and comparable data across clinical trial sites.
This compound has a manageable safety profile. The most common treatment-related adverse events are summarized below.
| Adverse Event | All Grades (%) | Grade ≥ 3 (%) |
|---|---|---|
| Hyperphosphatemia [2] [3] | 75.9 | Not Specified |
| Asthenia/Fatigue [2] [3] | 69.0 | Not Specified |
| Eye Toxicity [2] [3] | 41.4 | Not Specified |
| Any Treatment-Related AE [2] [3] | 93.1 | 27.6 |
The diagram below illustrates the on-target mechanism by which this compound causes hyperphosphatemia.
This on-target effect occurs because this compound inhibits FGFR1, which disrupts FGF23 signaling—a key hormone in phosphate homeostasis. This leads to increased reabsorption of phosphate in the kidneys and elevated serum phosphate levels [1]. This mechanism is a class effect for FGFR inhibitors and is often used as a pharmacodynamic marker of drug activity [2].
The table below summarizes the incidence of hyperphosphatemia and other common adverse events (AEs) from clinical trials.
| Adverse Event | Incidence (Any Grade) | Grade ≥3 Incidence | Notes |
|---|---|---|---|
| Hyperphosphatemia | 75.9% [3] to ~35% [4] | Not specified (Often managed as non-serious) | Most frequent AE; considered an on-target, pharmacodynamic effect [3]. |
| Fatigue / Asthenia | 69.0% [3] | Information missing | One of the most frequent AEs alongside hyperphosphatemia [3]. |
| Increased Liver Enzymes | Information missing | AST increase: 10% ALT increase: 9% [4] | Common grade ≥3 AEs; requires monitoring [4]. | | Nausea | 32% [4] | Information missing | Information missing | | Dry Mouth | 27% [citation:] | Information missing | Information missing | | Dry Eye | 24% [4] | Information missing | Information missing | | Diarrhea | Information missing | Information missing | Information missing |
Hyperphosphatemia from this compound is generally manageable and rarely requires treatment discontinuation. The following table outlines the standard clinical management approach.
| Intervention | Protocol Details | Application Context |
|---|---|---|
| Dose Modification | Dose interruption until hyperphosphatemia improves, followed by dose continuation or reduction [3]. | For persistent or severe cases. |
| Phosphate-Lowering Agents | Use of oral phosphate binders (e.g., sevelamer, calcium-based binders) [1] [2]. | Prophylactic or interventional management. |
| Dietary Management | Implementation of a prophylactic low-phosphate diet [1] [5]. | Foundational management strategy for all patients. |
For research settings, you can adapt the following workflow for monitoring and managing hyperphosphatemia in preclinical or clinical studies.
Q1: Is hyperphosphatemia a dose-limiting toxicity for this compound? No, hyperphosphatemia is typically not a dose-limiting toxicity. It is a common, on-target, and manageable adverse event that often correlates with FGFR inhibition, making it a useful pharmacodynamic marker in clinical trials [1] [3] [2].
Q2: How is hyperphosphatemia graded in trials if it's not in CTCAE? Some trials have used sponsor-defined criteria. For example, one this compound study defined Grade 1 as >ULN to 1.2x ULN; Grade 2 as >1.2 to 1.4x ULN; Grade 3 as >1.4 to 1.6x ULN; and Grade 4 as >1.6x ULN [3].
Q3: Does this compound have a differentiated safety profile compared to other FGFR inhibitors? Evidence suggests it might. Clinical data indicate a low incidence of certain FGFR inhibitor-class effects such as nail toxicities (7.5%), stomatitis (2.0%), and hand-foot syndrome (1.4%) [4] [6].
The search results indicate that detailed, peer-reviewed protocols specifically for this compound-induced hyperphosphatemia in preclinical models are not publicly available. The information here is extrapolated from human clinical trials.
The following table summarizes the quantitative data on retinal events from key this compound clinical trials:
| Trial Identifier | Study Population | Retinal Event Incidence (All Grades) | Reported as | Citation |
|---|---|---|---|---|
| FIDES-01 (NCT03230318) | Intrahepatic Cholangiocarcinoma (iCCA) | 1.4% | Retinal events | [1] [2] [3] |
| FIDES-02 (NCT04045613) | Metastatic Urothelial Cancer (mUC) | 16.0% | Treatment-related retinal events | [4] |
| Phase 1/2 (NCT01752920) | iCCA (FGFR2 fusion-positive) | 41.4% | Eye toxicity (broad term) | [5] |
The variation in reported incidence highlights the importance of context. The higher "eye toxicity" rate of 41.4% from the earlier trial is a broad term that can include non-retinal conditions like dry eye, which was a frequently reported event (24%) in later studies [1] [3]. The more specific term "retinal events" refers to rarer, more serious potential toxicities affecting the retina.
Proactive monitoring and prompt intervention are critical for managing FGFR inhibitor-associated ocular toxicity. The following workflow outlines a recommended protocol for clinical trials, based on general management principles for FGFR inhibitors [6].
Baseline Comprehensive Ophthalmic Examination
Patient Education and Routine Symptom Monitoring
Management Based on Severity Grading
The table below summarizes the standard clinical dose used in trials and the most frequently reported adverse events (AEs) that would typically necessitate dose modifications [1] [2].
| Aspect | Details |
|---|---|
| Standard Dose | 300 mg, administered orally once daily [1] [2]. |
| Common Adverse Events (Any Grade) | Hyperphosphatemia (elevated blood phosphate), Asthenia/Fatigue, Nausea, Increased liver transaminases, Dry mouth, Dry eye and other ocular toxicities [1] [2]. |
Most of these AEs were Grade 2 or less in severity. The phase 1 study established that doses above 300 mg QD showed a dose-dependent increase in toxicity [2].
For your laboratory work, here are the methodologies used in recent studies to evaluate Derazantinib's effects, particularly on keloid fibroblasts (KFs).
This protocol was used to determine the effect of this compound on cell proliferation [3].
This protocol outlines how this compound was administered to mice in efficacy studies [4].
The following diagrams illustrate this compound's primary mechanism and a general workflow for testing it in a keloid fibrosis model, based on the cited research.
Diagram 2: Experimental workflow for evaluating this compound in a keloid fibrosis model. This workflow outlines the key steps from in vitro testing to in vivo validation, as described in the research [3].
In a key phase 1/2 clinical trial of this compound for intrahepatic cholangiocarcinoma, liver-related adverse events were observed [1].
Table 1: Liver-Related Adverse Events in a Phase 1/2 Study of this compound (N=29) [1]
| Adverse Event | Category | Overall Frequency (All Grades) | Frequency of Grade ≥3 |
|---|---|---|---|
| Hyperphosphatemia* | Metabolism & nutrition disorders | 75.9% (22 patients) | Not Specified |
| Increased AST | Investigations (Liver Enzyme) | 27.6% (8 patients) | 3.4% (1 patient) |
| Increased ALT | Investigations (Liver Enzyme) | 20.7% (6 patients) | 3.4% (1 patient) |
| Increased Blood ALP | Investigations (Liver Enzyme) | 10.3% (3 patients) | 0% |
Note: Hyperphosphatemia is an on-target effect of FGFR inhibition and is considered a pharmacodynamic marker, not a direct liver toxicity [1].
For research and clinical trial safety monitoring, a structured approach is used to classify liver injury patterns. The R-value is a key tool for this, helping to determine if the injury is primarily hepatocellular, cholestatic, or mixed [2] [3].
R-value = (ALT / ULN) / (ALP / ULN)
The following diagram illustrates a diagnostic workflow for investigating elevated liver enzymes in a patient on this compound, integrating the R-value calculation.
What is the typical onset and course of this compound-related liver enzyme elevations? Clinical data indicates that these elevations can occur during treatment. The time to onset for drug-induced liver injury is typically between 5 days and 3 months after starting a medication, though there is variability [2]. Monitoring liver function tests (LFTs) throughout the treatment cycle is crucial for characterizing the kinetics of this adverse event.
How should liver enzyme elevations be managed in a trial protocol? Based on the referenced study, management included dose interruption until toxicity resolved and dose reduction (e.g., from 300 mg QD to 200 mg or 100 mg QD) for specific grades of toxicity [1]. The study permitted a maximum of two dose reductions. A detailed protocol should define specific thresholds for dose modification based on CTCAE grades and the persistence of elevation.
Are there any confounding factors for liver injury in the target population? Yes. Patients with intrahepatic cholangiocarcinoma often have underlying liver conditions, such as primary sclerosing cholangitis (PSC), chronic viral hepatitis, or cirrhosis, which can independently cause abnormal LFTs [4] [5]. Differentiating the background disease pattern from a drug-induced signal is a critical step in the analysis. The diagnostic workflow above helps address this challenge.
Clinical trials have consistently reported asthenia and fatigue as one of the most frequent adverse events associated with Derazantinib. The quantitative data from key studies is summarized in the table below.
| Trial / Study Identifier | Patient Population | Incidence of Asthenia/Fatigue (All Grades) | Notes |
|---|---|---|---|
| FIDES-01 Trial (Phase 2) [1] | iCCA patients with FGFR2 aberrations (N=143) | 34% | Most adverse events were Grade 2 or less. |
| Phase 1/2 Study (NCT01752920) [2] [3] | iCCA patients with FGFR2 fusions (N=29) | 69.0% (all grades); 27.6% (Grade ≥3 AEs overall) | This study reported a higher incidence, providing a broader safety profile. |
A proactive and structured approach is recommended for monitoring and managing this side effect.
The data on asthenia and fatigue are collected through structured clinical trial designs and safety assessments.
The following workflow visualizes the management strategy for this compound-associated fatigue based on the clinical trial protocols.
For researchers designing future trials, consider these approaches to build upon existing knowledge:
The following table summarizes the quantitative data available from clinical trials:
| Adverse Event | Incidence (Any Grade) | Source (Trial) | Notes |
|---|---|---|---|
| Dry Mouth | 27% | FIDES-01 (Phase 2) [1] [2] | Majority of events were low grade (Grade 1 or 2). |
| Dry Eye | 23% | FIDES-01 (Phase 2) [1] [2] | Majority of events were low grade (Grade 1 or 2). |
These adverse events are recognized as on-target class effects of FGFR inhibition [3] [4]. The available data indicates that with Derazantinib, these side effects occur with a low incidence compared to other FGFR inhibitors and are typically mild to moderate in severity [4] [2].
While direct references for this compound are limited, the following strategies are recommended for managing similar side effects from FGFR inhibitors in general [3].
The diagram below illustrates the biological mechanism behind these side effects.
FGFR signaling is crucial for the normal function and maintenance of various tissues, including the salivary and lacrimal glands [3]. This compound, as a pan-FGFR inhibitor, targets these receptors not only in cancer cells but also in healthy tissues. This "on-target" inhibition disrupts the function of these glands, leading to reduced saliva and tear production, which clinically presents as dry mouth and dry eye [3] [4].
The table below summarizes the most frequent drug-related adverse events (AEs) observed in clinical trials of Derazantinib, both as a monotherapy and in combination with other agents [1] [2] [3].
| Adverse Event | Frequency & Typical Severity | Relationship to FGFR Inhibition |
|---|---|---|
| Hyperphosphatemia | Very Common (Manageable with diet, dose adjustment) | Class Effect (On-target) |
| Asthenia/Fatigue | Very Common | Common with TKIs |
| Increased Liver Enzymes | Common (Requires monitoring) | Common with TKIs |
| Nausea | Common | Common with TKIs |
| Dry Mouth | Common | Class Effect |
| Dry Eye | Common | Class Effect |
| Dysgeusia (Taste Disturbance) | Common | Class Effect |
| Diarrhea | Common | Common with TKIs |
| Ocular Events (e.g., Retinopathy) | Less Common (but requires specialist monitoring) | Class Effect |
| Stomatitis | Less Common | Class Effect |
| Hand-Foot Syndrome | Less Common | Class Effect |
Proactive management is key to ensuring patients can continue treatment and derive optimal clinical benefit. The following guidelines are synthesized from clinical trial practices and review literature [4] [5].
For researchers designing preclinical and clinical studies, the following workflow outlines a systematic approach to monitoring and investigating this compound's safety.
Q1: How does the safety profile of this compound compare to other FGFR inhibitors? A1: Clinical data suggests that this compound has a well-manageable safety profile with a notably low incidence of certain class effects like nail toxicities, stomatitis, hand-foot syndrome, and retinal effects compared to some other FGFR inhibitors [2]. However, the core on-target toxicities, such as hyperphosphatemia, are still expected.
Q2: Are there specific drug-drug interactions to consider in combination therapy? A2: While the search results do not list specific pharmacokinetic interactions, the combination of this compound with atezolizumab (an anti-PD-L1 antibody) was clinically tested, and a recommended Phase 2 dose was established (this compound 300 mg QD + atezolizumab 1200 mg Q3W), indicating the combination's safety was manageable [3] [6]. Standard TKI interaction checks (e.g., with CYP450 inducers/inhibitors) should be performed.
Q3: What is the recommended course of action for asymptomatic hyperphosphatemia? A3: Asymptomatic hyperphosphatemia should not be ignored. Proactive management with a low-phosphate diet and/or phosphate binders should be initiated to prevent levels from rising to a point that requires dose reduction [4].
Q4: Were there any unique safety signals in the combination therapy trials? A4: The available data from the FIDES-02 trial concluded that this compound in combination with atezolizumab was well-tolerated, with no unexpected safety signals reported beyond the known profiles of each drug [3] [6].
Derazantinib is an orally bioavailable, ATP-competitive, small-molecule, multi-kinase inhibitor. Its primary activity is against FGFR1, FGFR2, and FGFR3, but it also inhibits other kinases like RET, DDR2, PDGFRβ, and CSF1R [1] [2].
The table below summarizes key biochemical and clinical data:
| Aspect | Details |
|---|---|
| Primary Target (IC₅₀) | FGFR2 (1.8 nM), FGFR1/3 (4.5 nM) [1] |
| Other Kinase Targets (IC₅₀) | RET (3 nM), DDR2 (3.6 nM), PDGFRβ (4.1 nM) [1] |
| Established Dose (iCCA) | 300 mg, once daily [3] [4] |
| Intensified Dose (Investigational) | 400 mg, once daily (in urothelial cancer studies) [4] |
| Efficacy at 300mg (iCCA) | ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months [4] |
| Common Adverse Events (All Grades) | Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [3] |
The intensified 400 mg daily dose is being evaluated in the FIDES-02 trial (NCT04045613) for patients with metastatic urothelial cancer [4]. Based on interim efficacy data, the 300 mg dose in FGFR inhibitor-naïve urothelial cancer did not meet expansion criteria, prompting investigation of the 400 mg dose to potentially achieve greater clinical benefit [4].
For researchers, here are standardized protocols for key experiments involving this compound, based on preclinical studies [1].
A primary challenge with FGFR inhibitors like this compound is acquired resistance. Research indicates that resistance can arise through convergent genomic evolution in the MAPK signaling pathway [5].
The following diagram illustrates the FGFR signaling pathway and documented resistance mechanisms to this compound, which is crucial for developing combination therapies.
Based on clinical and preclinical data, here are answers to potential technical and research questions.
Q: What is the rationale for exploring a 400 mg daily dose of this compound?
Q: How should hyperphosphatemia be managed as an on-target adverse event?
Q: What are the potential mechanisms of acquired resistance to this compound?
In the phase 1/2 clinical trial for intrahepatic cholangiocarcinoma, the recommended Phase 2 dose (RP2D) was 300 mg once daily. Treatment continued until disease progression or unacceptable toxicity [1] [2]. The following table outlines the common adverse events (AEs) and their management.
Table 1: Common Adverse Events and Management Strategies for Derazantinib
| Adverse Event | Incidence (All Grades) | Management Strategies | Reference |
|---|---|---|---|
| Hyperphosphatemia | 75.9% | Careful monitoring, dose reduction/interruption, prophylactic low-phosphate diet, phosphate-lowering therapy [1] [3]. | [1] [3] |
| Asthenia/Fatigue | 69.0% | Managed through dose interruption and/or reduction [1] [2]. | [1] [2] |
| Ocular Toxicity | 41.4% | Managed by withholding the drug or adjusting the dose [1] [3]. | [1] [3] |
| Other AEs (e.g., dermatological, gastrointestinal) | Not specified for this compound | For FGFR inhibitors as a class: use moisturizers for dry skin, loperamide for diarrhea, and baking soda rinses for stomatitis [3]. | [3] |
Dose Modification Protocol: The clinical trial allowed for dose interruption until toxicity resolved and a maximum of two dose reductions (first to 200 mg QD, then to 100 mg QD) based on the grade of toxicity [2].
Hyperphosphatemia is an on-target, mechanism-based adverse event of FGFR inhibition. The FGFR signaling pathway is a key regulator of phosphate homeostasis. The diagram below illustrates how this compound inhibition leads to this common side effect.
This compound is a potent, ATP-competitive pan-FGFR inhibitor that targets FGFR1, FGFR2, and FGFR3 [4]. The FGF23-Klotho-FGFR complex normally functions as a central regulator of phosphate metabolism [5]. By blocking FGFR signaling, this compound disrupts the FGF23-mediated pathway that promotes renal phosphate excretion, leading to the accumulation of phosphate in the blood, observed as hyperphosphatemia [1] [2] [3].
Q1: What is the recommended phase 2 dose of this compound that these criteria are based on? A1: The safety and interruption criteria are primarily derived from studies using the recommended phase 2 dose of 300 mg administered orally once daily [1] [2].
Q2: Is hyperphosphatemia a serious concern during treatment? A2: While very common (75.9%), it is generally a manageable on-target effect. The trial used a specific grading scale (not CTCAE) and defined Grade 3 hyperphosphatemia as levels from 1.4 to 1.6 times the upper limit of normal (ULN), requiring medical treatment [2]. Proactive monitoring and intervention are crucial.
Q3: Are there any contraindications for starting this compound? A3: The clinical trial enrolled patients with unresectable or metastatic FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma who had progressed after, or were not eligible for, at least one prior systemic therapy [1] [2]. Treatment of patients without the FGFR2 fusion is not indicated based on this data.
| Drug Name | Trial Name / Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|---|---|
| Derazantinib | FIDES-01 (Phase 2) [1] [2] | iCCA, FGFR2 fusions (2nd line+) | 21.4% | 75.7% | 8.0 months | 17.2 months |
| This compound | FIDES-01 (Phase 2) [1] [2] | iCCA, FGFR2 mutations/amplifications (2nd line+) | 6.5% | 58.1% | 8.3 months | 15.9 months |
| Pemigatinib | FIGHT-202 (Phase 2) [3] [4] | CCA, FGFR2 fusions/rearrangements (2nd line+) | 35.5% | 82% (SD≥16 wks) | 6.9 months | 21.1 months |
| Infigratinib | (Phase 2) [4] | CCA, FGFR2 fusion (2nd line+) | 18.8% | 83.3% | - | - |
| Futibatinib | FOENIX-CCA2 (Phase 2) [4] | iCCA, FGFR2 fusions/rearrangements (2nd line+) | 41.7% | 82.5% | 8.9 months | 73.1% (12-month OS rate) |
For a accurate interpretation of the data, it is essential to understand the methodologies behind these key trials.
FIDES-01 Trial (this compound) [1] [2]:
FIGHT-202 Trial (Pemigatinib) [3]:
FOENIX-CCA2 Trial (Futibatinib) [4]:
The efficacy of these agents is tied to their mechanism and the inevitable development of resistance.
FGFR Signaling Pathway: FGFR inhibitors work by blocking the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates the core signaling mechanism these drugs target.
FGFR Signaling Pathway and Inhibitor Target: FGF ligands bind to FGFR with HSPG as a co-factor, leading to receptor dimerization and autophosphorylation. This activates key downstream pathways (RAS/RAF/MEK/ERK, PI3K/AKT, PLCγ/PKC) that drive cell proliferation and survival [5] [6]. FGFR inhibitors block this signaling at the receptor level.
Resistance Mechanisms: A significant challenge with all FGFR inhibitors is acquired resistance [3] [4].
| Drug Name | Target | Approved Indications (Examples) | Common Adverse Events (AEs) | Characteristic / Management Tips |
|---|---|---|---|---|
| Erdafitinib | Pan-FGFR kinase inhibitor [1] [2] [3] | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations [1] [2] [3] | Stomatitis, hyponatremia [1]; Dermatologic/nail disorders, central serous chorioretinopathy (eye disorder), hyperphosphatemia [3] | Hyperphosphatemia is an on-target effect; managed with dose modifications and phosphate-lowering agents [3]. Ocular disorders require regular monitoring [3]. |
| Pemigatinib | FGFR1, FGFR2, FGFR3 inhibitor [4] | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement [5] [6] [4] | Hyperphosphatemia, alopecia, diarrhea, dysgeusia, fatigue, ocular disorders [5] [6] [4] | Hyperphosphatemia is a common on-target AE; managed through dose adjustments [5] [6]. Nephrolithiasis identified as a potential signal in real-world data [4]. |
| Derazantinib | FGFR inhibitor (with additional CSF1R activity) [7] | Proof of concept in bile duct cancer; studies in bladder/gastric cancer ongoing [7] | Appears to have a differentiated profile with reports of reduced retinal side effects, stomatitis, hand-foot syndrome, and nail toxicity compared to peers [7] | Potential differentiation may lie in better tolerability and a strategy for dose intensification, especially in combinations [7]. |
The information below expands on the data in the table and covers insights from clinical trials and post-marketing surveillance.
Erdafitinib Efficacy and Safety: In a Phase 2 study for urothelial carcinoma, Erdafitinib demonstrated an objective response rate of 40% [1]. Its safety profile is characterized by dermatologic, nail, and ocular disorders [3]. A matching-adjusted indirect comparison (MAIC) study suggested that Erdafitinib might have a slightly higher incidence of adverse events compared to Enfortumab Vedotin, but these events were generally less severe [2].
Pemigatinib Safety Analysis: A systematic review confirmed that hyperphosphatemia and other AEs associated with Pemigatinib (and other FGFR inhibitors) are effectively managed through dose modulation [5] [6]. A pharmacovigilance study mining the FDA FAERS database detected nephrolithiasis as a significant adverse event signal not originally highlighted on the drug label, suggesting an area for clinical vigilance [4].
This compound's Potential Differentiation: One analysis posits that this compound's distinct kinase inhibition profile may result in a more favorable tolerability profile, specifically with reuced incidence of retinal toxicity, stomatitis, hand-foot syndrome, and nail toxicity compared to other FGFR inhibitors [7]. This improved safety profile could allow for dose intensification strategies and provide an advantage in combination therapies with checkpoint inhibitors [7].
The following diagram illustrates the common mechanism of action for FGFR inhibitors, which underpins both their efficacy and characteristic side effects like hyperphosphatemia.
This shared mechanism explains the class-effect adverse events. A primary on-target effect is hyperphosphatemia, because FGFR signaling inhibition reduces the renal reabsorption of phosphate [5] [6] [3]. Other common AEs like nail disorders, alopecia, and mucosal inflammation (stomatitis) are linked to FGFR's role in regulating epithelial cell growth and differentiation [5] [6] [3].
The clinical data for derazantinib were generated through rigorous clinical trial designs. Here are the detailed methodologies for the key studies cited.
This compound is an orally bioavailable, ATP-competitive, multi-kinase inhibitor. Its primary anti-tumor activity in iCCA is attributed to its potent pan-FGFR activity, specifically targeting FGFR1, FGFR2, and FGFR3 kinases [2] [3]. It also inhibits other kinases, including CSF1R and VEGFR2, which may contribute to its differentiated profile [2].
The diagram below illustrates how FGFR2 alterations drive tumor growth and how this compound intervenes.
This compound is part of a growing class of FGFR inhibitors under investigation for iCCA. The table below places its performance in context with other agents in development. Note that cross-trial comparisons should be interpreted with caution due to differences in trial design and patient populations.
| Feature | This compound | Pemigatinib | Futibatinib (investigational) |
|---|---|---|---|
| FGFR Target Profile | Pan-FGFR (FGFR1-3) [2] [3] | Selective for FGFR1, 2, 3 [4] | Irreversible Pan-FGFR inhibitor [4] |
| Key Trial Identifier | NCT01752920 [1], NCT03230318 [3] | FIGHT-202 (NCT02924376) [4] | FOENIX-CCA3 [4] |
| ORR in iCCA (Phase 2) | 20.7% (FGFR2 fusions) [1] | 3% CR, 40% PR (FGFR2 fusions/rearrangements) [4] | Data not in search results |
| Median PFS | 5.7 months [1] | 6.3 - 8.7 months [4] | Data not in search results |
| Notable Safety Profile | Hyperphosphataemia, asthenia, eye toxicity [1] | Hyperphosphataemia, alopecia, diarrhoea, ocular toxicity [4] | Data not in search results |
| Distinguishing Features | Additional activity against CSF1R & VEGFR2 [2] | First FGFR inhibitor approved in iCCA [4] | Potential to overcome acquired resistance mutations [4] |
The development of this compound highlights several key points and ongoing challenges in the field of precision oncology for cholangiocarcinoma:
| Efficacy Parameter | Result (from Phase 1/2 Study NCT01752920) |
|---|---|
| Disease Control Rate (DCR) | 82.8% [1] [2] |
| Overall Response Rate (ORR) | 20.7% [1] [2] |
| Median Progression-Free Survival (PFS) | 5.7 months [1] [2] |
| Patient Population | Adults with unresectable iCCA with FGFR2 fusion, post-chemotherapy [2] |
| Recommended Phase 2 Dose | 300 mg, once daily [2] |
The primary data for this compound's efficacy comes from a multicenter, phase 1/2, open-label study (NCT01752920) [2]. Here are the detailed methodologies for this key cited experiment:
The diagram below illustrates how this compound targets and inhibits key signaling pathways in cancer cells.
This compound inhibits FGFR and other kinases to block tumor growth
As shown above, this compound's high DCR is attributed to its mechanism as a potent, ATP-competitive, pan-FGFR inhibitor that targets FGFR1-3 kinases. It also inhibits other kinases, including colony stimulating factor 1 receptor (CSF1R), which may help restore anti-tumor immune activity [1].
| Parameter | Result (from Phase 1/2 Study) |
|---|---|
| Patient Population | Advanced, unresectable iCCA with FGFR2 fusion; mostly post-chemotherapy [1] |
| Study Identifier | NCT01752920 [1] |
| Primary Endpoint | Safety and Tolerability [1] |
| Overall Response Rate (ORR) | 20.7% [1] |
| Disease Control Rate (DCR) | 82.8% [1] |
| Median Progression-Free Survival (PFS) | 5.7 months [1] |
| Common Treatment-Related Adverse Events (All Grades) | Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [1] |
| Grade ≥3 Adverse Events | Occurred in 27.6% of patients [1] |
For a reliable comparison of targeted therapies and standard treatments, understanding the clinical trial design is crucial. The data in the table above comes from a specific type of study.
The following diagram illustrates the therapeutic context and biomarker-driven approach for using this compound.
This compound's development path highlights several key points in modern oncology:
It is important to note that this compound is one of several FGFR inhibitors being developed for this niche.
The table below summarizes key safety data for derazantinib and other FGFR inhibitors, based on results from clinical trials in intrahepatic cholangiocarcinoma (iCCA).
Table 1: Comparison of Adverse Events for FGFR Inhibitors in iCCA Clinical Trials
| FGFR Inhibitor | Trial Name / Reference | Most Common Grade 3/4 Adverse Events (≥10%) | Incidence of Stomatitis (All Grades) | Incidence of HFS (All Grades) | Incidence of Nail Toxicity (All Grades) |
|---|---|---|---|---|---|
| This compound | FIDES-01 (Pooled Safety) | Hyperphosphatemia (10.3%) [1] | 2% [2] | 2% [2] | 8% [2] |
| Pemigatinib | FIGHT-202 | Hypophosphatemia (12%), arthralgia (6%), stomatitis (5%), abdominal pain (5%) [3] | Information missing | Information missing | Information missing |
| Infigratinib | Javle et al., 2021 | Hyponatremia (13.0%), hypophosphatemia (13.0%) [3] | 14.8% [3] | 4.9% (Palmar-plantar erythrodysesthesia) [3] | Information missing |
| Futibatinib | FOENIX-101 | Information missing | Information missing | Information missing | Information missing |
Table Key: HFS = Hand-foot syndrome. "Information missing" indicates that specific, graded incidence rates for these particular events were not highlighted in the analyzed search results for that drug.
This compound's safety profile is characterized by a low incidence of typical FGFR inhibitor class effects. In a pooled analysis of 131 patients, stomatitis and hand-foot syndrome each occurred in only 2% of patients, and nail toxicity was reported in 8% [2]. This contrasts with other agents like infigratinib, where stomatitis was reported in nearly 15% of patients [3]. Hyperphosphatemia, an on-target effect of FGFR inhibition, was a common but generally manageable side effect across all drugs [1] [3].
The safety data presented is collected through standardized methodologies in clinical trials.
This compound's unique safety profile may be linked to its distinct targeting. The following diagram illustrates its multi-kinase inhibition and the hypothesized link to its clinical effects.
Diagram Title: this compound's Multi-Kinase Action and Hypothesized Safety
This compound is a potent, ATP-competitive pan-FGFR inhibitor (FGFR1-3) [5] [4]. Its differentiated safety profile is theorized to stem from its additional activity against Colony Stimulating Factor-1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) [5] [6].